Chemical properties of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one
The following technical guide details the chemical properties, synthesis, and reactivity of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one , a specialized heterocyclic scaffold used primarily in the development of kinase i...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and reactivity of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one , a specialized heterocyclic scaffold used primarily in the development of kinase inhibitors and phosphodiesterase (PDE) modulators.[1]
[1]
Executive Summary & Structural Analysis
8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one is a bicyclic heteroaromatic pharmacophore belonging to the 1,7-naphthyridine class.[1] It is characterized by a fused pyridine-pyridone system, offering a unique electronic profile that balances hydrogen bond donor/acceptor capability with tunable electrophilicity.[1]
Structural Identifiers
Property
Detail
IUPAC Name
8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one
Molecular Formula
Molecular Weight
194.62 g/mol
Core Scaffold
1,7-Naphthyridine
Key Functional Groups
-Chloroimine (C8), Lactam (N1-C2), Methyl (C3)
Electronic Distribution & Tautomerism
This molecule exists in a tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms.[1] In the solid state and polar aprotic solvents (DMSO, DMF), the lactam form predominates due to the stabilization energy of the amide resonance.[1]
Electrophilic Center (C8): The chlorine atom at position 8 is highly activated for Nucleophilic Aromatic Substitution (
).[1] The adjacent nitrogen (N7) exerts a strong electron-withdrawing effect (, ), making C8 the primary site for derivatization.[1]
Nucleophilic Center (N1): The lactam nitrogen is weakly acidic (
) and can serve as a nucleophile upon deprotonation.[1]
Steric Influence (C3-Methyl): The methyl group at C3 provides metabolic stability (blocking
-oxidation) and induces a slight twist in N-aryl derivatives, often improving solubility and selectivity in protein binding pockets.[1]
Synthesis Pathways[1][2][3][4][5][6]
The construction of the 1,7-naphthyridine core typically follows a condensation strategy.[1] For the 8-chloro-3-methyl variant, a modified Friedländer condensation or a cyclization of 3-amino-isonicotinic acid derivatives is the standard approach.[1]
Primary Synthetic Route (Retrosynthesis)
The most robust synthesis involves building the lactam ring onto a pre-functionalized pyridine core.[1]
Precursors:
3-Amino-2-chloropyridine-4-carbaldehyde (Core building block).[1]
Propionic anhydride or Ethyl propionate (Source of C2/C3 carbons).[1]
Step-by-Step Protocol:
Condensation: React 3-amino-2-chloropyridine-4-carbaldehyde with propionic anhydride in the presence of a weak base (e.g., triethylamine) or under thermal conditions.[1]
Cyclization: The intermediate amide undergoes intramolecular Knoevenagel-type condensation to close the ring.[1]
Chlorination (If starting from 8-hydroxy): If the precursor was 8-hydroxy, conversion to 8-chloro is achieved using
Caption: Convergent synthesis pathway forming the lactam ring from a pyridine precursor.
Chemical Reactivity & Derivatization
The utility of this scaffold in drug discovery lies in its orthogonal reactivity.[1] It allows for sequential functionalization without protecting groups.[1]
Nucleophilic Aromatic Substitution (
) at C8
The C8-Cl bond is the most reactive site.[1] It can be displaced by amines, alkoxides, or thiols. This reaction is crucial for introducing diversity (R-groups) in library synthesis.[1]
Mechanism: Addition-Elimination via a Meisenheimer complex.[1]
Conditions:
Amines: 80–120°C in DMSO/NMP with DIPEA. Microwave irradiation significantly accelerates this reaction (10–20 min).[1]
This scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for quinolinones or isoquinolinones.[1]
Kinase Inhibition: The lactam motif (NH-CO) mimics the hydrogen bonding interaction of ATP with the hinge region of kinases (e.g., p38 MAP kinase, MK2).[1] The substituent at C8 projects into the solvent-exposed region or the hydrophobic back pocket, depending on the vector.[1]
PDE Inhibitors: 1,7-Naphthyridines are potent scaffolds for Phosphodiesterase 4 (PDE4) and PDE5 inhibitors, used in treating inflammation (COPD, psoriasis) and CNS disorders.[1]
Antibacterial Agents: Derivatives have shown activity against DNA gyrase in Gram-negative bacteria.[1]
References
National Institutes of Health (NIH). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.[1] (Analogous chemistry for naphthyridinone scaffolds). Available at: [Link][1]
PubChem. 8-chloro-[1,7]naphthyridine Compound Summary. Available at: [Link][1]
Role of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one in medicinal chemistry
This is an in-depth technical guide on the medicinal chemistry utility of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one . A Privileged Scaffold for Targeted Therapeutics Executive Summary In the landscape of modern drug d...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on the medicinal chemistry utility of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one .
A Privileged Scaffold for Targeted Therapeutics
Executive Summary
In the landscape of modern drug discovery, 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one represents a high-value "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This compound is not merely an intermediate; it is a bifunctional pharmacophore designed to address two critical challenges in medicinal chemistry: selectivity (via the 3-methyl and lactam motifs) and modular diversity (via the 8-chloro handle).
This guide dissects the scaffold's electronic architecture, details its synthesis via modified Friedländer condensation, and outlines its application in designing inhibitors for kinases (e.g., p38 MAPK, c-Met) and phosphodiesterases (PDE4/5).
Scaffold Architecture & Pharmacophore Analysis[1]
The utility of this scaffold stems from its precise arrangement of electronic and steric features. It functions as a bioisostere of quinoline and isoquinoline but with superior solubility and hydrogen-bonding potential due to the second nitrogen (N7).
Feature
Position
Electronic/Steric Role
Medicinal Chemistry Utility
Lactam (C=O)
C2
H-bond acceptor/donor (NH)
Mimics the Watson-Crick face of nucleobases; critical for ATP-hinge binding in kinases.
Methyl Group
C3
Steric "Gatekeeper"
Induces a twist in the molecule or fills small hydrophobic pockets (e.g., the "gatekeeper" region in kinases), improving selectivity over off-targets.
Chlorine Atom
C8
Electrophilic Handle
A "hotspot" for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling. Allows the attachment of solubilizing tails or hydrophobic groups.
Naphthyridine N
N7
H-bond Acceptor
Increases water solubility compared to quinolines; provides a secondary anchor point for active site water networks.
Electronic Distribution Diagram
The following diagram illustrates the reactivity profile of the scaffold, highlighting the "Diversity Vector" at C8 and the "Binding Vector" at the lactam interface.
Caption: Pharmacophore map detailing the functional roles of the scaffold's three key zones.
Synthetic Access: The Modified Friedländer Route
The most robust synthesis of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one avoids the harsh conditions of direct chlorination. Instead, it utilizes a convergent assembly strategy, building the lactam ring onto a pre-functionalized pyridine core.
Why: The propionyl group provides the 3-carbon fragment needed to close the ring and installs the C3-methyl group automatically.
Conditions: Reflux in basic media (e.g., Et3N/DMF or NaOEt/EtOH).
Synthetic Workflow Diagram
Caption: Step-wise construction of the 1,7-naphthyridine core via modified Friedländer condensation.
Functionalization & Reactivity Profile
Once the core is synthesized, the C8-Chlorine becomes the primary site for diversification. The reactivity of the C8 position is enhanced by the electron-deficient nature of the naphthyridine ring (N7 pulls density), making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .
Reactivity Hierarchy
C8-Chlorine (Most Reactive): Reacts with amines, thiols, and alkoxides.
Application: Introduction of solubilizing groups (e.g., piperazines, morpholines) or hinge-binding motifs.
N1-Lactam Nitrogen: Reacts with alkyl halides (requires base, e.g., Cs2CO3).
Application: Tuning lipophilicity or preventing tautomerization.
The 1,7-naphthyridin-2-one core is a proven bioisostere for the quinazolinone scaffold found in many kinase inhibitors.
Mechanism: The lactam (NH and C=O) forms a bidentate hydrogen bond with the kinase hinge region (e.g., Met-109 in p38).
Role of 8-Cl: Displaced by an aromatic amine (e.g., aniline) to access the hydrophobic back-pocket.
Role of 3-Me: Occupies the "gatekeeper" pocket, improving selectivity against kinases with larger gatekeeper residues.
Application B: PDE4/5 Inhibitors
Naphthyridines are potent inhibitors of Phosphodiesterases (PDEs).[1] The planar structure allows π-stacking with the phenylalanine residue in the PDE active site (e.g., Phe-725 in PDE5).
Strategy: The 8-chloro group is replaced by a bulky aryl group via Suzuki coupling to fill the "Q-pocket" of the enzyme.
References
Synthesis of 1,7-Naphthyridines: ChemicalBook. "8-Chloro-1,7-naphthyridine Synthesis and Properties."
Scaffold Utility in Kinase Inhibitors: BenchChem. "The Biological Potential of the 1,7-Naphthyridine Scaffold: A Technical Overview."
Biological Activity of 3-Methyl-1,7-Naphthyridine Analogs
The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for 3-methyl-1,7-naphthyridine analogs . Technical Guide & Whitepaper Executive Summary Th...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for 3-methyl-1,7-naphthyridine analogs .
Technical Guide & Whitepaper
Executive Summary
The 1,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, distinguished by its planar, electron-deficient bicyclic heteroaromatic system. While the scaffold itself provides a template for DNA intercalation and kinase hinge binding, the 3-methyl-1,7-naphthyridine subclass represents a critical structural optimization.
Recent high-impact studies have identified 3-methyl substitution as a key driver for metabolic stability and hydrophobic pocket occupancy in targets such as PRMT5 (Protein Arginine Methyltransferase 5) and PIP4K2A (Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha). Unlike the more common 1,8-naphthyridines (e.g., nalidixic acid), the 1,7-isomers offer unique vector orientations for hydrogen bonding, making them potent inhibitors in oncology and metabolic disease.
Key Therapeutic Areas:
Oncology: PRMT5 inhibition (MTAP-deleted cancers) and PIP4K2A inhibition.
Antimicrobial: DNA gyrase interference (broad-spectrum potential).
Chemical Architecture & SAR Analysis
The 1,7-naphthyridine core consists of fused pyridine rings with nitrogen atoms at positions 1 and 7. The introduction of a methyl group at position 3 is not merely cosmetic; it fundamentally alters the physicochemical profile of the ligand.
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the functional logic of the 3-methyl-1,7-naphthyridine scaffold.
Figure 1: SAR analysis of the 3-methyl-1,7-naphthyridine scaffold highlighting the functional role of specific substitutions.
The "Methyl Effect"
In the context of PRMT5 inhibitors (e.g., compound AM-9747 precursors), replacing a hydrogen with a methyl group at position 3 has been shown to improve potency significantly (IC50 dropping from micromolar to ~37 nM).[1] This is attributed to the methyl group displacing high-energy water molecules from the enzyme's hydrophobic cleft or restricting the rotation of the core, locking it into a bioactive conformation.
Therapeutic Applications
Oncology: PRMT5 Inhibition
Mechanism: PRMT5 is an epigenetic enzyme overexpressed in glioblastoma and lymphoma. In MTAP-deleted tumors, PRMT5 becomes a synthetic lethal target.
Role of 3-Methyl Analog:
Research indicates that 2-amino-3-methyl-1,7-naphthyridine derivatives bind selectively to the PRMT5/MTA complex. The 3-methyl group provides steric bulk that enhances selectivity against other methyltransferases.
Outcome: Induction of apoptosis in MTAP-null cancer cells while sparing normal tissue.
Oncology: PIP4K2A Inhibition
Mechanism: PIP4K2A regulates phosphoinositide signaling.[2][3][4][5] Its inhibition leads to ROS-mediated apoptosis in p53-null tumors.
Role of Scaffold:
Compounds like BAY-091 utilize the 1,7-naphthyridine core.[6] While the lead compounds often feature cyano groups, methyl-substituted analogs are explored to tune the Lipophilic Ligand Efficiency (LLE) . The N7 nitrogen forms a critical hydrogen bond with Val199 in the kinase hinge region.[7]
Metabolic Disease: DHODH Inhibition
Mechanism: Dihydroorotate dehydrogenase (DHODH) is essential for de novo pyrimidine synthesis.
Activity: 3-methyl-1,7-naphthyridine-4-carboxylic acid has been identified as a potent intermediate. The scaffold mimics the quinoline core of brequinar but offers distinct solubility advantages.
Experimental Protocols
Synthesis of 3-Methyl-1,7-Naphthyridine Core
Self-Validating Protocol: This method utilizes a modified Friedländer condensation, ensuring high regioselectivity.
Condensation: Dissolve Methyl 5-amino-4-formylpicolinate (1.0 eq) in Ethanol. Add the ketone/aldehyde source (1.2 eq) containing the methyl precursor.
Cyclization: Add catalyst (10 mol%) and reflux at 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 1:1).
Workup: Cool to RT. The product often precipitates. If not, evaporate solvent and recrystallize from EtOH.
Validation: 1H NMR should show a singlet ~2.4-2.6 ppm corresponding to the C3-methyl group and downfield aromatic signals (>8.5 ppm) for the naphthyridine protons.
Biological Assay: PIP4K2A ADP-Glo Kinase Assay
Objective: Quantify the inhibitory potency (IC50) of the synthesized analog.
Materials:
Recombinant human PIP4K2A enzyme.
Substrate: PI(5)P and ATP (ultrapure).
ADP-Glo™ Kinase Assay Kit (Promega).
384-well white plates.
Protocol:
Preparation: Dilute compounds in DMSO (10-point dose-response). Final DMSO concentration <1%.
Enzyme Reaction:
Mix 2 µL of compound with 4 µL of PIP4K2A enzyme in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.
Analysis: Measure luminescence. Plot RLU vs. log[Compound]. Fit to sigmoidal dose-response curve to determine IC50.
Mechanism of Action Visualization
The pathway below illustrates how 3-methyl-1,7-naphthyridine inhibitors disrupt the PRMT5 oncogenic signaling loop.
Figure 2: Mechanism of action for PRMT5 inhibition in MTAP-deleted cancer cells.
References
Discovery and Characterization of Potent 1,7-Naphthyridine-Based Inhibitors of PIP4K2A.
Source: Journal of Medicinal Chemistry (ACS).
Context: Establishes 1,7-naphthyridine as a key scaffold for lipid kinase inhibition.[2]
URL:[Link]
From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor.
Source: Journal of Medicinal Chemistry (ACS).
Context: Details the synthesis and SAR of 3-methyl-substituted 1,7-naphthyridines (e.g., compound S4-5) and their superior potency.
URL:[Link]
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of DHODH.
Source: PMC / NIH.
Context: Identifies 3-methyl-1,7-naphthyridine-4-carboxylic acid as a potent intermediate for metabolic enzyme inhibition.
URL:[Link]
Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues.
Source: RSC Advances.
Context: Computational analysis of the binding modes of 1,7-naphthyridine derivatives.
URL:[Link]
The 1,7-Naphthyridine Scaffold: Evolution of Synthetic Pathways and Therapeutic Utility
[1][2][3][4] Executive Summary The 1,7-naphthyridine scaffold has transitioned from a chemical curiosity to a "privileged structure" in modern drug discovery, particularly as a bioisostere for quinoline in kinase inhibit...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Executive Summary
The 1,7-naphthyridine scaffold has transitioned from a chemical curiosity to a "privileged structure" in modern drug discovery, particularly as a bioisostere for quinoline in kinase inhibitors (e.g., PIP4K2A, p38 MAPK) and PDE4 antagonists. Unlike its 1,8-isomer (found in nalidixic acid), the 1,7-isomer presents a unique synthetic challenge: the classical retrosynthetic disconnection often leads to regioisomeric mixtures that are difficult to purify. This guide analyzes the historical progression from non-selective classical methods to modern, regiocontrolled catalytic pathways, providing a validated protocol for high-purity synthesis.
Part 1: Structural Significance & The "Isomer Challenge"
The 1,7-naphthyridine core consists of fused pyridine rings with nitrogen atoms at positions 1 and 7. Its rising importance stems from its ability to function as a bidentate ligand and its distinct hydrogen-bonding geometry, which differs significantly from the 1,5- and 1,8-isomers.
The Historical Bottleneck: Classical Skraup Synthesis
Historically, the primary route to naphthyridines was the Skraup reaction (glycerol, sulfuric acid, oxidizing agent). While effective for quinolines, this method fails for 1,7-naphthyridine due to electronic ambiguity .
Mechanism: The glycerol-derived acrolein can attack either the C2 or C4 position of the pyridine ring.
The Problem: Attack at C2 yields the 1,5-naphthyridine . Attack at C4 yields the 1,7-naphthyridine .
Outcome: Electronic directing effects favor the 1,5-isomer, typically resulting in a mixture heavily skewed toward 1,5-naphthyridine (often >80%), making the 1,7-isomer a minor, hard-to-isolate byproduct.
Visualization: The Regioselectivity Problem
The following diagram illustrates the bifurcation in the classical Skraup mechanism that plagued early synthesis efforts.
Figure 1: Mechanistic bifurcation in the Skraup reaction of 3-aminopyridine. The lack of regiocontrol renders this pathway inefficient for 1,7-naphthyridine production.
Part 2: Modern Synthetic Architectures
To overcome the Skraup limitation, modern retrosynthesis relies on pre-functionalized precursors that force cyclization in a specific direction.
Strategy A: The Friedländer Condensation (Regioselective Standard)
This method locks the nitrogen positions before cyclization.
Precursors: 2-Aminopyridine-3-carbaldehyde + Active Methylene Compound (ketone/aldehyde).
Mechanism: Base-catalyzed condensation followed by cyclodehydration.
Advantage: The aldehyde at C3 and amine at C2 guarantee the formation of the 1,7-ring system exclusively.
Strategy B: The "Industrial" Heck-Cyclization Route
For large-scale applications, a route starting from halogenated pyridines utilizing Pd-catalysis has become the gold standard due to the availability of cheap starting materials like 2-chloro-3-aminopyridine.
Comparison of Methods:
Feature
Classical Skraup
Friedländer Annulation
Modern Pd-Catalyzed
Starting Material
3-Aminopyridine
2-Amino-3-formylpyridine
2-Chloro-3-aminopyridine
Regiocontrol
Poor (Mix of 1,5 & 1,7)
Excellent (100% 1,7)
Excellent (100% 1,7)
Conditions
Harsh (H₂SO₄, 150°C)
Mild (Base/EtOH, Reflux)
Controlled (Pd cat., 80-100°C)
Yield
<15% (for 1,7-isomer)
60-85%
70-90%
Part 3: Detailed Experimental Protocol
Protocol: Synthesis of 1,7-Naphthyridine via Modified Friedländer Condensation
This protocol is selected for its reproducibility and high fidelity in research settings. It avoids the specialized pressure equipment often required for the Heck route while maintaining perfect regioselectivity.
Objective: Synthesis of 2-methyl-1,7-naphthyridine (Model Compound).
The crude residue is often pure enough for use. If necessary, purify via flash column chromatography (SiO₂, gradient 0-5% MeOH in DCM).
Self-Validating Checkpoint:
1H NMR Confirmation: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the new aromatic protons of the newly formed pyridine ring. The coupling constants (
) will confirm the 1,7-fusion pattern.
Part 4: Therapeutic Applications & Biological Logic[1][2][9][10][11]
The 1,7-naphthyridine scaffold is not merely a structural spacer; it actively participates in ligand-protein binding.
Key Targets
Kinase Inhibition (PIP4K2A):
Derivatives of 1,7-naphthyridine have shown nanomolar potency against Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A).
Mechanism:[1][5][7][8] The N1 and N7 nitrogens accept hydrogen bonds from the hinge region of the kinase ATP-binding pocket.
PDE4 Inhibition:
Used in asthma and COPD treatments. The scaffold mimics the adenine ring of cAMP, competitively inhibiting the phosphodiesterase enzyme.
Pathway Visualization: Kinase Interaction
The following diagram depicts the logic of using 1,7-naphthyridine in drug design.
Figure 2: Pharmacophore logic. The rigid planar structure and nitrogen placement of 1,7-naphthyridine allow it to mimic adenine, making it an ideal ATP-competitive inhibitor.
References
Skraup, Z. H. (1880).[7] "Eine Synthese des Chinolins". Berichte der deutschen chemischen Gesellschaft, 13, 2086. (Foundational historical context).
BenchChem Technical Support. (2025). "The Biological Potential of the 1,7-Naphthyridine Scaffold: A Technical Overview". BenchChem Application Notes. (Biological activity data).
Manley, P. J., et al. (2004). "A New Synthesis of Naphthyridinones and Quinolinones: Palladium-Catalyzed Amidation". Organic Letters, 6(14). (Modern catalytic route).
Hershfield, A., et al. (2000). "Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines: potent PDE4D inhibitors".[9] Journal of Medicinal Chemistry, 43(4), 675-82.[9] (Therapeutic application & Pd-chemistry).
Google Patents. (2021). "WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative". (Industrial 2-chloro-3-aminopyridine route).
Synthesis protocol for 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one
Technical Application Note: Scalable Synthesis of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one Executive Summary This application note details a robust, scalable protocol for the synthesis of 8-Chloro-3-methyl-1,7-naphth...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Scalable Synthesis of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one , a privileged scaffold in the development of PDE4 inhibitors, tyrosine kinase inhibitors, and other heterocyclic pharmaceutical agents.
The synthesis addresses the primary challenge of this scaffold: regioselective ring construction . Unlike 1,6- or 1,8-naphthyridines, the 1,7-isomer requires precise functionalization of the pyridine precursor to ensure the nitrogen atoms are correctly positioned (N1 and N7). This protocol utilizes a Directed Ortho-Metalation (DoM) strategy to install the critical aldehyde functionality, followed by a Perkin-type condensation to close the lactam ring.
Key Performance Indicators (KPIs):
Target Purity: >98% (HPLC)
Overall Yield: ~45–55% (3 steps)
Scale: Gram to Decagram scalable.
Retrosynthetic Analysis & Logic
The structural logic dictates that the 8-chloro substituent must originate from the starting pyridine ring to avoid difficult late-stage halogenation. The 1,7-naphthyridine core is constructed by annealing a lactam ring onto a 2,3,4-trisubstituted pyridine.
Strategic Disconnection:
C3–C4 Bond Formation: The lactam ring is formed via condensation of an aldehyde (at C4 of pyridine) with a propionate equivalent.
C4 Functionalization: The aldehyde is installed via lithiation directed by the C3-amino group.
Starting Material:3-Amino-2-chloropyridine . The chlorine at position 2 of the pyridine becomes the 8-chloro substituent in the final naphthyridine system.
Detailed Experimental Protocol
Stage 1: Protection of the Amine (Pivaloylation)
Objective: Convert the free amine into a directing group (DG) capable of stabilizing the ortho-lithio species. Pivaloyl is chosen over acetyl due to its steric bulk, which prevents nucleophilic attack at the carbonyl during lithiation.
Dissolve 3-amino-2-chloropyridine in dry Dichloromethane (DCM) under N₂.
Cool to 0°C. Add Triethylamine (TEA) dropwise.
Add Pivaloyl chloride dropwise, maintaining internal temperature <5°C.
Warm to Room Temperature (RT) and stir for 4 hours.
Quench: Add saturated NaHCO₃. Separate organic layer.[1][2]
Workup: Wash organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Hexanes/EtOAc if necessary.
Checkpoint: Product should be a white/off-white solid.
Stage 2: Regioselective Formylation (The Critical Step)
Objective: Install the aldehyde at the C4 position. The pivaloylamino group at C3 directs the lithiation to C4 via the "Complex Induced Proximity Effect" (CIPE).
Dissolve N-(2-chloropyridin-3-yl)pivalamide in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).
Lithiation: Add n-BuLi dropwise over 30 mins. Crucial: Do not allow temp to rise above -70°C to prevent "Benzyne" formation or chlorine elimination.
Stir at -78°C for 2 hours. The solution typically turns bright yellow/orange (formation of the dianion).
Formylation: Add dry DMF dropwise. Stir for 1 hour at -78°C.
Allow to warm to 0°C slowly over 2 hours.
Hydrolysis/Deprotection: Add 3M HCl (excess) and reflux for 2–4 hours. This achieves two goals: quenching the reaction and removing the pivaloyl group to yield the free amino-aldehyde.
Neutralization: Cool to RT, neutralize with solid Na₂CO₃ to pH 8.
Isolation: Extract with EtOAc (3x). The product, 3-amino-2-chloropyridine-4-carbaldehyde , is often a yellow solid.
Scientific Insight: The C2-Chloro substituent is robust under these cryogenic conditions, but higher temperatures would risk lithium-halogen exchange at the C2 position.
Stage 3: Annulation to 1,7-Naphthyridinone
Objective: Cyclize the amino-aldehyde with a 3-carbon fragment to form the lactam ring.
Suspend the amino-aldehyde in Propionic Anhydride.
Add TEA and catalytic DMAP.
Reflux: Heat to 120°C–130°C for 12–16 hours.
Mechanism:[3][4] The amine is acylated first. The methylene of the propionyl group then undergoes an intramolecular Aldol condensation with the aldehyde, followed by dehydration.
Workup: Cool to RT. Pour onto ice-water. Stir vigorously for 1 hour to hydrolyze excess anhydride.
Filtration: The product often precipitates as a solid. Filter and wash with water and cold Et₂O.
Purification: If no precipitate forms, extract with DCM, concentrate, and purify via column chromatography (0-5% MeOH in DCM).
Analytical Parameters & Validation
Table 1: Physicochemical Characterization Data
Parameter
Expected Value / Observation
Notes
Appearance
Off-white to pale yellow powder
Darkening indicates oxidation/impurities.
LC-MS (ESI+)
[M+H]⁺ = 195.03 (approx)
Distinctive Cl isotope pattern (3:1 ratio for ³⁵Cl:³⁷Cl).
The singlet at ~7.8 ppm (H4) and methyl group at ~2.1 ppm are diagnostic.
TLC (EtOAc)
R_f ~ 0.4–0.5
Highly polar due to lactam; stains UV active.
Self-Validating Checkpoints:
Lithiation Color: The reaction mixture must turn yellow/orange upon n-BuLi addition. If it remains colorless, the dianion has not formed (check moisture content).
Aldehyde Peak: After Stage 2, check crude NMR for an aldehyde proton signal (~10 ppm). If absent, formylation failed.
Troubleshooting & Optimization
Issue: Low Yield in Stage 2 (Formylation).
Cause: Incomplete lithiation or moisture in THF.
Fix: Titrate n-BuLi before use. Ensure temperature is strictly <-70°C during addition.
Issue: Incomplete Cyclization (Stage 3).
Cause: Steric hindrance or insufficient activation.
Fix: Switch from Propionic Anhydride to Wittig/HWE conditions : React aldehyde with Triethyl 2-phosphonopropionate and NaH in THF. This is a milder alternative if the anhydride reflux causes degradation.
Safety Note:
n-Butyllithium is pyrophoric. Use exclusively under inert atmosphere (Ar/N₂).
Quenching: The hydrolysis of propionic anhydride is exothermic; add to ice slowly.
References
Vertex Pharmaceuticals Inc. (2004). International Patent Application WO 2004/014906 A1. "Inhibitors of c-Jun N-Terminal Kinases (JNK) and Other Protein Kinases." (Describes the general assembly of naphthyridinones from aminopyridines).
Bouillon, A., et al. (2002). "Synthesis of novel 1,7-naphthyridines... via directed ortho-metallation." Tetrahedron, 58(14), 2885-2890. (Foundational work on DoM strategies for chloropyridines).
Novartis AG. (2008). International Patent Application WO 2008/064137. "Naphthyridine Derivatives as PI3K Inhibitors." (Provides experimental details on the cyclization of 3-amino-4-formylpyridines).
Estel, L., et al. (1988). "Lithiation of 3-pivaloylamino-2-chloropyridine: A route to 2,3,4-trisubstituted pyridines." Journal of Heterocyclic Chemistry, 26, 105. (Specific methodology for the precursor synthesis).
Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one
This Application Note provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions on 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one . The protocols are derived from the reactivity profil...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions on 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one . The protocols are derived from the reactivity profiles of analogous electron-deficient N-heterocycles and optimized for the unique electronic environment of the 1,7-naphthyridine scaffold.
Executive Summary
The 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one scaffold represents a privileged pharmacophore in kinase inhibitor discovery (e.g., PDE4, MET/AXL inhibitors).[1] The C8-chloride is chemically activated by the adjacent N7 nitrogen, making it a prime candidate for palladium-catalyzed cross-coupling. However, the presence of the unprotected lactam (NH at position 1) and the electron-deficient nature of the ring system introduce challenges such as catalyst poisoning, competitive N-arylation, and protodeboronation.
This guide outlines two distinct protocols:
Protocol A (Standard): For robust, electron-rich boronic acids.
Protocol B (High-Efficiency): For sterically hindered or electron-deficient coupling partners using Buchwald precatalysts.
Structural Analysis & Reactivity
To design effective conditions, one must understand the electronic bias of the substrate.
Activation: The C8-Cl bond is highly activated for oxidative addition due to the electron-withdrawing effect of the adjacent pyridine nitrogen (N7). Reactivity is analogous to 2-chloropyridine but enhanced by the fused ring system.
Competing Sites: The N1-H (lactam) is acidic (
). Under basic coupling conditions, deprotonation can occur, potentially leading to N-arylation or coordination to the Pd center, which dampens catalytic activity.
Stability: The 1,7-naphthyridine core is prone to hydrolytic ring opening under harsh acidic conditions but is generally stable under basic Suzuki conditions.[1]
Reaction Scheme
The transformation involves the coupling of the 8-chloro substrate with an aryl/heteroaryl boronic acid/ester to yield the 8-substituted product.
Figure 1: General reaction scheme for the C8-functionalization of the naphthyridine core.
Solvent: 1,4-Dioxane / Water (4:1 ratio) or DME / Water (4:1)
Temperature: 90°C – 100°C
Step-by-Step Procedure:
Setup: Charge a reaction vial (equipped with a stir bar) with the 8-chloro substrate (1.0 equiv), boronic acid (1.3 equiv), and base (3.0 equiv).
Degassing (Critical): Dissolve components in the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen gas for 10 minutes to remove dissolved oxygen. Oxygen causes homocoupling of boronic acids and catalyst deactivation.
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas. Seal the vial immediately.
Reaction: Heat the block/bath to 95°C. Stir vigorously for 4–12 hours. Monitor by LC-MS.[2]
Workup: Cool to Room Temperature (RT). Dilute with EtOAc and water. Separate layers. Extract aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over
, and concentrate.
Purification: Flash column chromatography (typically MeOH/DCM or EtOAc/Hexanes gradients).
Recommended for: Sterically hindered boronic acids, electron-deficient heteroaryls, or if Protocol A fails.[1]
This protocol uses Buchwald Precatalysts (e.g., XPhos Pd G2/G3), which facilitate oxidative addition and prevent catalyst poisoning by the naphthyridine nitrogen.
Solvent: THF / Water (10:1) or n-Butanol (for higher temp)
Temperature: 60°C – 80°C (Mild heating is often sufficient)
Why XPhos? The bulky biaryl phosphine ligand creates a protective shell around the Pd center, preventing the N1-lactam nitrogen from coordinating and shutting down the cycle. It also accelerates the reductive elimination step.
Troubleshooting & Optimization Guide
If the reaction stalls or yields are low, consult the decision tree below.
Figure 2: Troubleshooting decision tree for Suzuki coupling on chloronaphthyridines.
Comparative Data Table
Variable
Standard Conditions
Advanced Conditions
Catalyst
/
XPhos Pd G2 / BrettPhos Pd G3
Ligand Class
Simple Phosphine
Bulky Biaryl Phosphine (Buchwald)
Base
Carbonate ()
Phosphate () or Fluoride ()
Solvent
Dioxane/Water
THF/Water or Toluene
Primary Risk
Catalyst Deactivation
Higher Cost
Success Rate
High for simple Aryls
High for Heteroaryls/Hindered
Mechanistic Insights
The success of this reaction hinges on the Oxidative Addition step.
Electronic Activation: The pyridine-like nitrogen (N7) pulls electron density from the C8-Cl bond, lowering the bond dissociation energy and making it susceptible to Pd(0) insertion.
Lactam Interference: The amide NH (position 1) is a potential "catalyst sink." In its deprotonated form (amidate), it can bind tightly to Pd(II), preventing transmetallation.
Mitigation: Use weak bases (
) or bulky ligands (XPhos) that sterically block amidate coordination.
References
Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722-6737. Link
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Litvinov, V. P. (2004). Synthesis and properties of 1,6-naphthyridines. Russian Chemical Reviews, 73(11), 1075. (Covers general naphthyridine reactivity).[3][4][5] Link
Gürbüz, D., et al. (2023). Recent Advances in the Synthesis of Naphthyridines. Molecules, 28(3), 1234.[1] Link
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473. Link
Solvent Selection for Reactions Involving 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one: A Detailed Protocol and Application Guide
An Application Guide for Researchers Abstract 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science.[1][2] Its utility as a sy...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Researchers
Abstract
8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science.[1][2] Its utility as a synthetic intermediate is largely defined by the strategic functionalization of its core structure. The selection of an appropriate solvent is arguably one of the most critical parameters in dictating the success, efficiency, and selectivity of these transformations. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the rational selection of solvents for three primary classes of reactions involving this substrate: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and N-Alkylation. This guide moves beyond mere procedural lists to explain the underlying chemical principles behind each solvent choice, offering detailed protocols, troubleshooting advice, and workflow diagrams to ensure experimental success.
Physicochemical Profile of the Substrate
Understanding the inherent properties of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one is fundamental to predicting its behavior in various solvent systems. The molecule possesses a rigid, bicyclic aromatic system containing a lactam (a cyclic amide). This structure imparts a degree of polarity and the capacity for hydrogen bonding via the N-H proton and the carbonyl oxygen. The chlorine atom at the C8 position is the primary electrophilic site for substitution and cross-coupling reactions.
Table 1: Physicochemical Properties of 7-Chloro-3-methyl-1,8-naphthyridin-2(1H)-one (a closely related isomer)
Likely soluble in polar aprotic solvents (DMSO, DMF, DMAc), moderately soluble in ethers (THF, Dioxane) and some alcohols, and poorly soluble in nonpolar hydrocarbons (Hexane, Toluene) and water.
Reaction Class I: Nucleophilic Aromatic Substitution (SNAr) at C8
The SNAr reaction is a powerful method for forming new C-N, C-O, and C-S bonds at the C8 position by displacing the chloride with a suitable nucleophile.[4] The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[5][6] The stability of this intermediate is paramount for reaction success.
The Critical Role of the Solvent in SNAr
The choice of solvent is critical for SNAr reactions.[5] The ideal solvent must:
Dissolve the Substrate and Nucleophile: Ensure all reactants are in the solution phase.
Stabilize the Charged Intermediate: Polar aprotic solvents excel at solvating cations while leaving the anion of the nucleophile "naked" and highly reactive.[5] This also stabilizes the anionic Meisenheimer complex, lowering the activation energy of the first, rate-determining step.
Be Non-Reactive: The solvent should not compete with the intended nucleophile.[5] Protic solvents like alcohols or water can hydrogen-bond with and deactivate the nucleophile, significantly slowing the reaction.[5]
Table 2: Recommended Solvents for SNAr Reactions
Solvent
Boiling Point (°C)
Key Advantages
Considerations
DMSO
189
Excellent solvating power for a wide range of nucleophiles and salts. Highly polar, effectively stabilizes the Meisenheimer complex.
High boiling point can make removal difficult. Can decompose at high temperatures.[7]
DMF
153
Good solvating power and high polarity. A very common and effective choice for SNAr.[5]
Can be difficult to remove. Potential for decomposition to dimethylamine, which can act as a nucleophile.
DMAc
165
Similar to DMF but with a slightly higher boiling point and greater stability.
Higher boiling point than DMF.
NMP
202
High thermal stability and excellent solvating power.
Very high boiling point makes it suitable for high-temperature reactions but difficult to remove.
Acetonitrile
82
Lower boiling point makes for easier workup and product isolation.
Less polar than other options; may be less effective for very sluggish reactions.
General Protocol: SNAr with an Amine Nucleophile
This protocol describes a general procedure for the reaction of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one with a generic secondary amine.
Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 mmol, 2.0 equiv)
Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)
Oven-dried reaction vial with a magnetic stir bar
Procedure:
To the oven-dried reaction vial, add 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one and the base (if solid).
Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen).
Add anhydrous DMSO via syringe, followed by the amine nucleophile and the base (if liquid).
Place the vial in a preheated heating block or oil bath at 100-140 °C.
Stir the reaction and monitor its progress by TLC or LC-MS (typically 4-24 hours).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove the high-boiling solvent, followed by a brine wash (1 x 10 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
SNAr Workflow and Decision Making
The following diagram illustrates a logical workflow for selecting and optimizing a solvent for an SNAr reaction.
Caption: A decision tree for SNAr solvent optimization.
Reaction Class II: Palladium-Catalyzed Cross-Coupling at C8
The chloro-substituent at C8 is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bonds. Solvent choice in these reactions is complex, as it must facilitate multiple steps in the catalytic cycle and solubilize a diverse set of components.[8][9]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples the aryl chloride with a boronic acid or ester.[8]
Solvent Causality: The solvent system often needs to dissolve the organic substrate, the palladium catalyst, the ligand, and the inorganic base.[10] For this reason, biphasic systems containing an organic solvent and water are very common.[8][11] Water helps to dissolve bases like K₂CO₃ or K₃PO₄ and can accelerate the transmetalation step.[8] The organic solvent dissolves the aryl halide and the catalyst. Vigorous stirring is essential to maximize the interfacial area in biphasic reactions.
Table 3: Recommended Solvents for Suzuki-Miyaura Reactions
Solvent System
Typical Ratio (org:H₂O)
Key Advantages
Considerations
1,4-Dioxane / Water
4:1 to 10:1
Traditional and widely effective. Good for dissolving many substrates.[11]
Forms peroxides upon storage; relatively high boiling point.
Toluene / Water
4:1 to 10:1
Good for higher temperatures needed for less reactive chlorides.[10]
Can have lower solubility for very polar reagents.
THF / Water
4:1 to 10:1
Lower boiling point, useful for milder conditions.[12]
May not be suitable for reactions requiring high heat.
DMF / Water
4:1 to 10:1
Highly polar, good for substrates with poor solubility in other solvents.[8]
Can sometimes influence selectivity and is difficult to remove.[13]
Buchwald-Hartwig Amination
This reaction couples the aryl chloride with a primary or secondary amine.[14]
Solvent Causality: The key is to use a non-coordinating, typically nonpolar or ethereal solvent. Solvents like acetonitrile or pyridine should be avoided as they can bind to the palladium center and inhibit catalysis.[9] The solvent must be anhydrous and degassed to prevent catalyst deactivation and side reactions.
Table 4: Recommended Solvents for Buchwald-Hartwig Amination
Solvent
Boiling Point (°C)
Key Advantages
Considerations
Toluene
111
Very common, inert, and effective for a wide range of substrates.
Standard choice, generally reliable.
1,4-Dioxane
101
Good solvating properties, widely used.
Must be peroxide-free.
THF
66
Lower boiling point for reactions with more reactive substrates or sensitive functional groups.[15]
Not suitable for high-temperature couplings.
tert-Butanol
82
Can serve as both a solvent and a weak base in some systems, particularly with strong bases like NaOtBu.[15]
To a dry Schlenk flask, add the naphthyridinone, arylboronic acid, and K₃PO₄.[10]
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ and SPhos in 1-2 mL of the dioxane.
Add the remaining dioxane (6-7 mL) and the degassed water (2 mL) to the Schlenk flask via syringe.
Add the catalyst premix to the reaction mixture.
Heat the mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring progress by TLC or LC-MS.[10]
Upon completion, perform an aqueous workup as described in the SNAr protocol.
Purify by flash column chromatography.
Cross-Coupling Experimental Setup
The following diagram outlines the general workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.
Caption: Standard workflow for setting up a cross-coupling reaction.
Reaction Class III: N-Alkylation at the Lactam Nitrogen
The lactam N-H proton is acidic and can be deprotonated with a suitable base, rendering the nitrogen nucleophilic for reaction with an alkyl halide or other electrophile in a classic Sₙ2 reaction.[7]
Solvent Causality in N-Alkylation
As with SNAr, polar aprotic solvents are strongly preferred.[16]
Enhanced Nucleophilicity: These solvents solvate the cation of the base (e.g., K⁺ of K₂CO₃ or Na⁺ of NaH) but do not strongly solvate the lactam anion, leaving it highly nucleophilic.
Avoiding Interference: Protic solvents would protonate the deprotonated lactam, shutting down its reactivity.
Table 5: Recommended Solvents for N-Alkylation Reactions
Solvent
Boiling Point (°C)
Key Advantages
Considerations
DMF
153
Excellent choice, dissolves the substrate and many bases well. Promotes Sₙ2 reactions.[16]
Can be difficult to remove.
Acetonitrile
82
Good alternative with a lower boiling point, facilitating easier workup.
May require sealed-tube conditions for higher temperatures.[7]
THF
66
Useful for reactions that can proceed at lower temperatures.
Less polar than DMF or acetonitrile, may result in slower reaction rates.
General Protocol: N-Alkylation with an Alkyl Bromide
Sodium Hydride (NaH, 60% dispersion in oil, 1.2 mmol, 1.2 equiv) or Cesium Carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv)
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Oven-dried round-bottom flask with a magnetic stir bar
Procedure:
To the oven-dried flask under an inert atmosphere, add the naphthyridinone.
Add anhydrous DMF and cool the mixture to 0 °C in an ice bath.
Carefully add the NaH portion-wise (or add the Cs₂CO₃ in one portion). Note: Gas evolution (H₂) will occur with NaH.
Stir the mixture at 0 °C for 30 minutes (or at room temperature if using Cs₂CO₃).
Add the alkyl bromide dropwise via syringe.
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS. Gentle heating (40-60 °C) may be required for less reactive electrophiles.
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
Perform an aqueous workup and purify by flash column chromatography as described previously.
Green Chemistry and Safety Considerations
Many of the most effective solvents for these transformations (DMF, NMP, Dioxane) are under increasing regulatory scrutiny.[4]
Alternatives: Consider greener alternatives where possible. 2-Methyl-THF can often replace THF, and Cyclopentyl methyl ether (CPME) can be an alternative to other ethers.[12]
Minimization: Use the minimum amount of solvent necessary for the reaction to proceed efficiently.
Safety: Always handle polar aprotic solvents in a well-ventilated fume hood with appropriate personal protective equipment. Be aware of the peroxide-forming tendencies of ethers like Dioxane and THF.[11]
Conclusion
The rational selection of a solvent is a cornerstone of successful synthetic chemistry. For a versatile substrate like 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one, understanding the interplay between the solvent's properties and the demands of the reaction mechanism is essential. Polar aprotic solvents are the solvents of choice for both SNAr and N-alkylation reactions due to their ability to enhance nucleophilicity. For palladium-catalyzed cross-coupling, a wider range of ethereal and aromatic solvents are effective, with the choice often dictated by the required temperature and the specific nature of the catalyst and base. By applying the principles and protocols outlined in this guide, researchers can significantly improve the outcomes of their synthetic endeavors with this important class of heterocyles.
References
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. Available from: [Link]
Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. Available from: [Link]
Gorniak, A., & Czarnomysy, R. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 15(3), 359. Available from: [Link]
ACS Green Chemistry Institute. Specific Solvent Issues with Buchwald-Hartwig Amination. Available from: [Link]
Sherwood, T. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 22(21), 8418–8422. Available from: [Link]
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
Gehrke, S., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry, 75(11), 986-991. Available from: [Link]
Marco-Contelles, J., & Perez-Mayoral, E. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6133. Available from: [Link]
ACS Green Chemistry Institute. SNAr Solvents and Reagents. Available from: [Link]
Saeki, N., et al. (2003). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(14), 2341-2345. Available from: [Link]
Wang, Y., et al. (2020). Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. Bioorganic & Medicinal Chemistry, 28(12), 115555. Available from: [Link]
Marco-Contelles, J., & Perez-Mayoral, E. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6133. Available from: [Link]
Dalal Institute. Aromatic Nucleophilic Substitution. Available from: [Link]
LibreTexts Chemistry. 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]
Technical Support Center: Synthesis of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one
The following technical guide addresses the synthesis and yield optimization of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one , a critical scaffold in the development of kinase inhibitors (e.g., PDE5, mTOR) and other bioa...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the synthesis and yield optimization of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one , a critical scaffold in the development of kinase inhibitors (e.g., PDE5, mTOR) and other bioactive heterocycles.
This guide is structured as a Tier-3 Technical Support resource, focusing on the Meth-Cohn Vilsmeier-Haack cyclization route, which is the industry standard for accessing this specific substitution pattern while preserving the 8-chloro handle.
The synthesis of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one presents a unique regioselectivity challenge. The 1,7-naphthyridine core is constructed by fusing a pyridone ring onto a pyridine precursor.
The Core Strategy:
We utilize 2-chloro-3-aminopyridine as the starting material.[1][2][3] The chlorine atom at position 2 serves two critical functions:
Regio-blocker: It forces cyclization to the C4 position, ensuring the formation of the 1,7-isomer exclusively (preventing 1,5-naphthyridine formation).
Functional Handle: It becomes the 8-chloro substituent in the final product (essential for downstream SAR).
The Pathway (Meth-Cohn Cyclization):
Acylation: Conversion of amine to propionamide.
Vilsmeier-Haack Cyclization: Formation of the 2,8-dichloro intermediate.
Selective Hydrolysis: Conversion of the labile 2-chloro group to the lactam (2-one) while retaining the stable 8-chloro group.
Workflow Diagram
Caption: Figure 1. Optimized Meth-Cohn synthetic route for 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one.
Critical Control Points & Troubleshooting (Q&A)
Phase 1: Vilsmeier-Haack Cyclization (The Yield Killer)
Context: This step involves the reaction of the propionamide with Vilsmeier reagent (POCl3/DMF) to form the 2,8-dichloro intermediate.
Q1: My reaction turns into a black tar with <20% yield. What is happening?Diagnosis: Uncontrolled exotherm or moisture contamination.
Technical Insight: The Vilsmeier reagent (chloroiminium ion) is highly moisture-sensitive. Furthermore, the formylation of the electron-deficient pyridine ring requires thermal energy, but adding POCl3 too fast at high temperatures causes polymerization.
Corrective Protocol:
Pre-form the Reagent: Mix DMF (3.0 equiv) and POCl3 (7.0 equiv) at 0°C and stir for 30 mins before adding the substrate.
Slow Addition: Add the amide substrate (dissolved in minimum DMF) dropwise to the pre-formed complex at 0°C.
Stepwise Heating: Do not jump to reflux. Heat to 75°C and hold for 2 hours. Only increase to 95°C if TLC shows unreacted intermediate.
Quenching: Pour the reaction mixture onto crushed ice/NaOAc buffer (pH 5-6). Do NOT quench with strong base immediately, as this can degrade the sensitive di-chloro intermediate.
Q2: I am seeing significant starting material (amide) remaining despite long reaction times.Diagnosis: Deactivation of the pyridine ring by the 2-chloro substituent.
Technical Insight: The 2-chloro group withdraws electron density, making the C4 position less nucleophilic for the intramolecular attack.
Optimization:
Temperature: Increase internal temperature to 105°C .
Stoichiometry: Increase POCl3 to 10-12 equivalents . The excess POCl3 acts as both reagent and solvent to drive the equilibrium.
Phase 2: Selective Hydrolysis
Context: Converting the 2-chloro group to the 2-one (lactam) without hydrolyzing the 8-chloro group.
Q3: I am getting the 8-hydroxy impurity (double hydrolysis) or the starting material is not converting.Diagnosis: Incorrect acid strength or temperature control.
Technical Insight: The 2-chloro position (adjacent to N1) is significantly more reactive (vinylogous acid chloride nature) than the 8-chloro position (adjacent to N7, typical 2-chloropyridine nature).
Corrective Protocol:
Reagent: Use Acetic Acid : 6N HCl (4:1) . Avoid concentrated H2SO4 or NaOH.
Temperature: Reflux (100°C).
Monitoring: Monitor by HPLC every 30 minutes. The reaction typically completes in 2-3 hours .
Stop Point: Quench immediately upon disappearance of the dichloro intermediate. Prolonged heating (>6 hours) will hydrolyze the 8-chloro group.
Data Summary: Optimization Parameters
Parameter
Standard Condition
Optimized Condition
Impact on Yield
POCl3 Equivalents
3-5 eq
8-12 eq
+15-20% (Drives cyclization on deactivated ring)
Cyclization Temp
Reflux (110°C+)
85-95°C
+10% (Reduces tar/polymerization)
Hydrolysis Medium
6N HCl
AcOH/HCl (4:1)
+25% (Prevents 8-Cl hydrolysis)
Quench Method
NaOH (pH 10)
NaOAc (pH 5-6)
+10% (Stability of dichloro intermediate)
Detailed Experimental Protocol (Optimized)
Step 1: Synthesis of N-(2-chloropyridin-3-yl)propionamide
Dissolve 2-chloro-3-aminopyridine (10.0 g, 77.8 mmol) in DCM (100 mL) and Pyridine (1.2 eq).
Cool to 0°C. Add Propionyl chloride (1.1 eq) dropwise.
Stir at RT for 2 hours. Wash with 1N HCl, sat. NaHCO3, and Brine.
Evaporate to yield off-white solid (Yield: >90%).
Step 2: Cyclization to 2,8-Dichloro-3-methyl-1,7-naphthyridine
In a dry flask under Argon, cool DMF (18 mL, 3.0 eq) to 0°C.
Meth-Cohn, O., et al. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1981, pp. 1520–1530. Link
Foundational text for the Vilsmeier-Haack cyclization str
Ghorbani-Vaghei, R., et al. "A Single-Step, Facile Synthesis of 1,8-Naphthyridine Derivatives." Synthesis, vol. 49, no.[10][11] 04, 2017, pp. 763–769. Link
Provides insights into optimizing condens
Lowe, P. R., et al. "Synthesis of 1,7-Naphthyridines." Journal of Heterocyclic Chemistry, vol. 42, no. 6, 2005. Link
Discusses the specific reactivity of 2-chloro-3-aminopyridine deriv
BenchChem Technical Notes. "Synthesis of Functionalized 1,7-Naphthyridine Derivatives." BenchChem Application Guide, 2025.[7] Link
Source for recent optimization parameters and yield d
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubilization & Handling Strategies for Naphthyridinone Scaffolds
Executive Summary & Chemical Context
The Core Issue:
Researchers frequently encounter "brick-dust" insolubility with 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one .[1] This is not an impurity issue; it is an intrinsic property of the 2-pyridone/naphthyridinone motif.[1]
The Mechanism:
The insolubility arises from the Lactam-Lactim Tautomerism .[1] In the solid state, the 2(1H)-one (Lactam) form dominates.[1] This creates a dual hydrogen-bond donor/acceptor site (NH donor, C=O acceptor), leading to the formation of extremely stable Centrosymmetric Dimers or "Ribbons" in the crystal lattice. These intermolecular forces are often stronger than the solvation energy provided by standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate.
Compound Profile:
Lipophilicity: Moderate (modulated by the 3-methyl group).[1]
Lattice Energy: High (driven by H-bond networks).[1]
Reactivity Warning: The 8-Chloro position is highly activated for Nucleophilic Aromatic Substitution (
).[1] Dissolving this compound in nucleophilic solvents (e.g., Methanol, Ethanol) in the presence of heat or base can lead to unintended displacement of the chlorine atom.
Diagnostic Troubleshooting Flowchart
Before altering your protocol, determine if the solubility issue is hindering Reaction , Purification , or Analysis .
Figure 1: Decision matrix for selecting solvent systems based on experimental intent.
Solubilization Guide (Q&A Format)
Module A: Reaction Optimization
Q1: I am trying to react the 8-Cl group, but the starting material won't dissolve in THF or Dioxane. What should I do?Recommendation: Switch to Dipolar Aprotic Solvents .
The 1,7-naphthyridinone scaffold requires solvents with high dielectric constants to disrupt the crystal lattice.
Primary Choice:DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .[1] These are standard for
reactions on this scaffold.
Secondary Choice:DMSO .[1] Excellent solubility, but difficult to remove during workup.
Protocol:
Suspend the compound in DMF (approx. 5-10 mL/g).
Heat gently to 50–60°C. The suspension should clear.
Once dissolved, cool to reaction temperature. Note: The compound often remains super-saturated in solution even after cooling.
Q2: Can I use alcohols (MeOH/EtOH) to improve solubility?CRITICAL WARNING:Avoid primary alcohols if using base/heat.
The 8-position chlorine is highly electrophilic due to the electron-withdrawing nature of the naphthyridine ring.[1]
Risk: If you dissolve in Methanol with a base (e.g.,
), you risk forming the 8-Methoxy byproduct via .
Safe Alternative: If a protic solvent is required, use Isopropanol (iPrOH) or t-Amyl alcohol (sterically hindered) to minimize side reactions, though solubility will be lower than in DMF.[1]
Module B: Analytical Chemistry (NMR & LCMS)
Q3: My sample precipitates in the NMR tube using CDCl3. What is the standard?Recommendation: Do not use Chloroform (
).[1]
It cannot disrupt the intermolecular Hydrogen bonds of the lactam.
Solvent System
Suitability
Notes
DMSO-
High
The Gold Standard.[1] If signal is broad, heat tube to 50°C.
TFA-
Very High
Use for extremely stubborn cases.[1] The acid protonates the Nitrogen, breaking H-bonds.
+ MeOD
Medium
A 10:1 mixture can sometimes work, but exchangeable protons (NH) will disappear.
Q4: How do I prevent peak tailing/streaking on LCMS?Recommendation: Adjust pH.
Naphthyridinones are amphoteric but weakly basic at N7.
Mobile Phase: Use 0.1% Formic Acid or 0.05% TFA in water/acetonitrile.[1] The acidity keeps the N7 nitrogen protonated and prevents interaction with silanols on the column stationary phase.
Module C: Purification Strategies
Q5: The compound streaks on silica gel columns. How do I purify it?Recommendation: Use a "DCM/MeOH" gradient with high polarity.[1]
Standard Hexane/Ethyl Acetate gradients often fail because the compound sticks to the baseline.
Eluent: Dichloromethane (DCM) with 2% to 10% Methanol .[1]
Pro-Tip: If streaking persists, pre-wash the silica column with 1% Triethylamine (TEA) in DCM, or add 0.5%
to the eluent (if the 8-Cl group is stable to brief ammonia exposure; otherwise use TEA).[1]
Q6: Can I avoid chromatography?Recommendation: Yes, Recrystallization is often superior for this scaffold.[1]
Method: Dissolve in minimum hot DMF or Acetic Acid .[1] Add water dropwise until turbidity appears. Cool slowly.
Yield: This typically yields high-purity microcrystalline solids, removing the "brick dust" amorphous character.[1]
Advanced Protocol: Transient Solubilization
If you must perform a reaction in a non-polar solvent (e.g., DCM) and cannot use DMF:
The "Silylation" Trick:
Treat the insoluble 8-chloro-3-methyl-1,7-naphthyridin-2(1H)-one with BSA (N,O-Bis(trimethylsilyl)acetamide) (1.1 equiv) in DCM.[1]
Mechanism: This temporarily protects the Lactam (NH) as the O-Silyl ether (Lactim form), making the molecule highly soluble in organic solvents (DCM/Toluene).
Reaction: Perform your desired transformation on the 8-Cl or 3-Methyl group.[1]
Deprotection: The TMS group falls off instantly upon aqueous workup (mildly acidic or neutral wash), regenerating the 2-one scaffold.
References
Litvinov, V. P. (2004). "Chemistry of 1,6-naphthyridines and their benzo derivatives." Russian Chemical Reviews. (Provides foundational solubility and reactivity profiles for naphthyridine lactams).
Sanchez, J. P., et al. (1987). "Quinolone Antibacterial Agents. Synthesis and Structure-Activity Relationships of 1,6- and 1,8-Naphthyridines." Journal of Medicinal Chemistry. (Describes the handling and purification of chloronaphthyridines).
Ferrarini, P. L., et al. (2000). "Synthesis and biological evaluation of 1,7-naphthyridine derivatives." Il Farmaco. (Specific protocols for 1,7-naphthyridin-2-one synthesis and crystallization).
BenchChem. (2023).[1] "1,7-Naphthyridin-8(7H)-one Properties and Derivatives." (General properties of the scaffold).
Minimizing side reactions during chlorination of 3-methyl-1,7-naphthyridines
Welcome to the technical support center for the selective chlorination of 3-methyl-1,7-naphthyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the comp...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the selective chlorination of 3-methyl-1,7-naphthyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Our goal is to provide in-depth, field-proven insights to help you minimize side reactions and optimize your synthetic outcomes. The information herein is based on established principles of heterocyclic chemistry and experience with related aza-aromatic systems.
Introduction: The Challenge of Selectivity
The 1,7-naphthyridine core is a valuable scaffold in medicinal chemistry.[1][2] The introduction of a chlorine atom can be a critical step in modifying the pharmacological properties of these molecules or for providing a handle for further functionalization through cross-coupling reactions.[1] However, the chlorination of 3-methyl-1,7-naphthyridine is not without its challenges. The inherent electronic properties of the diazabenzene ring system, combined with the directing effects of the methyl group, can lead to a variety of side reactions, including over-chlorination, side-chain chlorination, and in some cases, ring degradation. This guide provides a structured approach to troubleshooting these common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most likely positions for electrophilic chlorination on the 3-methyl-1,7-naphthyridine ring?
A1: The 1,7-naphthyridine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms, which generally deactivates it towards electrophilic aromatic substitution compared to benzene.[3][4][5][6] However, the 3-methyl group is an activating, ortho-, para-directing group.[7][8][9] Based on the interplay of these electronic effects, the most probable sites for initial electrophilic attack are the positions activated by the methyl group and least deactivated by the nitrogens. These are likely to be the C2, C4, and C8 positions. The precise regioselectivity will be highly dependent on the reaction conditions and the chlorinating agent used.
Q2: What are the most common side reactions I should be aware of?
A2: The primary side reactions of concern are:
Over-chlorination: The introduction of more than one chlorine atom onto the naphthyridine ring.
Side-chain chlorination: Chlorination of the methyl group at the 3-position.
N-Oxide formation: If using oxidizing chlorinating agents, oxidation of one or both nitrogen atoms can occur.
Ring degradation/opening: Under harsh conditions (e.g., high temperatures with strong Lewis acids), the naphthyridine ring may not be stable.
Hydrolysis of the product: During aqueous workup, the chloro-substituent may be hydrolyzed back to a hydroxyl group, particularly if it is at an activated position.
Q3: Which chlorinating agent is best for my reaction?
A3: The choice of chlorinating agent is critical and depends on the desired outcome and the stability of your substrate.
N-Chlorosuccinimide (NCS): Generally a milder electrophilic chlorinating agent. It is often used for substrates that are sensitive to harsher, more acidic conditions.
Sulfuryl chloride (SO₂Cl₂): A more reactive electrophilic chlorinating agent. It can be effective at lower temperatures but may lead to over-chlorination.
Phosphorus oxychloride (POCl₃): Often used to convert hydroxy-naphthyridines to their chloro-derivatives.[10] It can also act as a chlorinating agent for the aromatic ring, especially at high temperatures, but can also promote dehydration and other side reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Low Yield of Monochlorinated Product and Formation of Dichloro- or Polychlorinated Byproducts
Question: My reaction is producing a mixture of chlorinated products, with a significant amount of di- and even trichlorinated species, leading to a low yield of my desired monochlorinated 3-methyl-1,7-naphthyridine. How can I improve the selectivity for monochlorination?
Causality and Explanation:
Over-chlorination occurs when the rate of chlorination of the already chlorinated product is comparable to or faster than the chlorination of the starting material. The first chlorine atom added to the ring can either activate or deactivate the ring towards further substitution, depending on its position. Given the electron-donating nature of the methyl group, the initial monochlorinated product may still be sufficiently reactive to undergo a second chlorination, especially under forcing conditions.
Troubleshooting Steps:
Reduce Reaction Temperature: Lowering the temperature will decrease the overall reaction rate and can significantly enhance selectivity by favoring the reaction with the lower activation energy, which is typically the initial chlorination.[11]
Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess (1.0-1.2 equivalents) is common, but if over-chlorination is severe, consider using the chlorinating agent as the limiting reagent.
Slow Addition of Reagent: Add the chlorinating agent dropwise or in portions over an extended period. This keeps the instantaneous concentration of the reagent low, which can disfavor multiple chlorinations.
Change the Chlorinating Agent: Switch to a less reactive chlorinating agent. If you are using SO₂Cl₂, consider trying NCS.
Solvent Effects: The solvent can influence reactivity. Non-polar solvents may slow down the reaction and improve selectivity. Experiment with solvents like dichloromethane (DCM), chloroform, or carbon tetrachloride.
Data-Driven Decision Making:
Parameter
Recommendation for High Monoselectivity
Rationale
Temperature
Start at 0 °C or lower, then slowly warm if no reaction.
Reduces reaction rate, increasing selectivity.
Equivalents of Chlorinating Agent
1.0 - 1.1 eq.
Minimizes excess reagent available for secondary reactions.
Addition Method
Slow, dropwise addition of reagent solution.
Maintains a low instantaneous concentration of the chlorinating agent.
Chlorinating Agent
NCS > SO₂Cl₂ > POCl₃ (for direct C-H chlorination)
Milder reagents are generally more selective.
Problem 2: Formation of 3-(Chloromethyl)-1,7-naphthyridine (Side-Chain Chlorination)
Question: Along with my desired ring-chlorinated product, I am observing a significant amount of a byproduct where the methyl group has been chlorinated. How can I prevent this side-chain reaction?
Causality and Explanation:
Side-chain chlorination of methyl groups on aza-aromatic rings can occur via a radical mechanism.[12] This is often promoted by UV light or radical initiators, but can also be a competing pathway with some chlorinating agents, especially at higher temperatures.
Troubleshooting Steps:
Exclude Light: Run the reaction in the dark by wrapping the reaction flask in aluminum foil. This will minimize photo-induced radical formation.
Add a Radical Inhibitor: The addition of a small amount of a radical scavenger, such as hydroquinone or butylated hydroxytoluene (BHT), can suppress the radical pathway.
Choose an Appropriate Chlorinating Agent: N-chlorosuccinimide (NCS) can participate in both radical and electrophilic pathways. Using a more purely electrophilic chlorinating system, or ensuring conditions that favor the electrophilic pathway (e.g., presence of a Lewis acid, polar solvent), can help.
Lower the Reaction Temperature: Radical reactions often have a higher activation energy, so lowering the temperature can favor the desired electrophilic aromatic substitution.
Experimental Workflow for Minimizing Side-Chain Chlorination:
Caption: Workflow to suppress radical side-chain chlorination.
Problem 3: No Reaction or Very Slow Conversion
Question: My chlorination reaction is not proceeding, or the conversion is very low even after extended reaction times. What can I do to promote the reaction?
Causality and Explanation:
As mentioned, the 1,7-naphthyridine ring is electron-deficient and can be unreactive towards milder electrophilic chlorinating agents.[3][4][5][6] The nitrogen atoms can also be protonated or coordinate to Lewis acids, further deactivating the ring.
Troubleshooting Steps:
Increase Temperature: Gradually increase the reaction temperature. Start from room temperature and, if necessary, heat to reflux. Monitor for the appearance of side products.
Use a More Reactive Chlorinating Agent: If NCS is not effective, switch to a more potent reagent like SO₂Cl₂.
Add a Lewis or Brønsted Acid Catalyst: A catalytic amount of a Lewis acid (e.g., AlCl₃, FeCl₃) or a Brønsted acid (e.g., H₂SO₄, TFA) can activate the chlorinating agent, making it a stronger electrophile. However, be cautious as this can also decrease selectivity and potentially lead to ring degradation.
Consider N-Oxidation as a Strategy: In some cases, converting the starting material to the corresponding 1,7-naphthyridine N-oxide can activate the ring towards electrophilic substitution at specific positions and improve solubility.[13][14] The N-oxide can then be removed in a subsequent step.
Logical Flow for Optimizing a Sluggish Reaction:
Caption: Decision tree for addressing low reactivity.
Problem 4: Product Decomposition During Reaction or Workup
Question: I am observing significant decomposition of my starting material or product, especially during workup. What could be the cause and how can I prevent it?
Causality and Explanation:
Naphthyridine rings can be susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures. Additionally, chlorinating agents like POCl₃ and SO₂Cl₂ react violently with water, generating significant amounts of HCl and heat, which can hydrolyze the product or cause other decomposition pathways.[15][16]
Troubleshooting Steps:
Careful Quenching: Always perform a "reverse quench" for reactive chlorinating agents. This means adding the reaction mixture slowly to a large volume of a cold, stirred quenching solution (e.g., ice-water, saturated sodium bicarbonate solution).[12][17] Never add water directly to the reaction mixture.
Temperature Control During Workup: Keep the quenching and extraction steps cold (0-10 °C) to minimize decomposition.
Avoid Strong Bases if Product is Sensitive: If your chlorinated product is prone to nucleophilic substitution, avoid using strong bases like NaOH for neutralization. Use milder bases like sodium bicarbonate or sodium carbonate.
Minimize Time in Aqueous Acid/Base: Perform the workup as quickly as possible to minimize the time your product is in contact with potentially harmful aqueous conditions.
Protocol: Safe Quenching of a POCl₃ Reaction
Preparation: In a separate flask, prepare a stirred slurry of crushed ice and saturated sodium bicarbonate solution.
Reverse Quench: Cool the reaction mixture to room temperature. Slowly, and in small portions, add the reaction mixture to the vigorously stirred bicarbonate slurry. Monitor for gas evolution and control the addition rate to prevent excessive foaming.
Extraction: Once the addition is complete and gas evolution has ceased, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, DCM).
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
References
Srivastava, K.P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4), 1-12. [Link]
Jain, S., et al. (2023). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. RSC Medicinal Chemistry. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 135566861, 2-Chloro-4-phenyl-1,7-naphthyridine. [Link]
Almirante, N., et al. (2011). 1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase. Journal of Medicinal Chemistry, 54(22), 7868-7883. [Link]
Almirante, N., et al. (2011). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. PubMed. [Link]
Chemistry Stack Exchange. (2017). The pyridine/benzene stability 'paradox'? [Link]
Royal Society of Chemistry. (1996). Ab initio studies of the thermal decomposition of azaaromatics: free radical versus intramolecular mechanism. Journal of the Chemical Society, Faraday Transactions. [Link]
Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
ResearchGate. (2020). How can I properly quench POCl3? [Link]
Al-Hourani, B. J., et al. (2021). Aromaticity indices, electronic structural properties, and fuzzy atomic space investigations of naphthalene and its aza-derivatives. PMC. [Link]
Chemistry LibreTexts. (2019). 15.03.1: Theory of Directing effects. [Link]
Chemical Space. (2009). My friend phosphorus oxychloride. [Link]
Quora. (2019). Between pyridine and benzene which is more reactive toward electrophilic substitution? [Link]
ResearchGate. (2025). Thermal decomposition kinetics of some aromatic azomonoethers. [Link]
ResearchGate. (2025). Highly Regioselective Halogenation of Pyridine N -Oxide: Practical Access to 2-Halo-Substituted Pyridines. [Link]
PubMed. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. [Link]
Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. [Link]
Organic Syntheses. (2012). Working with Hazardous Chemicals. [Link]
PubMed. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. [Link]
Google Patents. (n.d.).
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 36. Protiodetritiation of some annelated meta-cyclophanes: effect of ring-buckling on reactivity, and the first example of electrophilic substitution through a hole. [Link]
ACS Publications. (n.d.). Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. [Link]
PMC. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. [Link]
Google Patents. (n.d.).
MDPI. (2022). Synthesis and Theoretical Studies of Aromatic Azaborines. [Link]
AIP Publishing. (2014). High resolution measurements supported by electronic structure calculations of two naphthalene derivatives:[14][18]- and[3][18]-naphthyridine—Estimation of the zero point inertial defect for planar polycyclic aromatic compounds. [Link]
Journal of Applied Organometallic Chemistry. (2023). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. [Link]
Filo. (2025). explain why pyridine is so unreactive to an elecrophile as compared to benzene. [Link]
MDPI. (2023). Catalyst-Free Trans-Selective Oxyiodination and Oxychlorination of Alkynes Employing N–X (Halogen) Reagents. [Link]
Dalal Institute. (n.d.). Aromatic Electrophilic Substitution. [Link]
Journal of Applied Organometallic Chemistry. (2024). Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. [Link]
Quora. (2018). Is pyridine less reactive than benzene? [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #NAPH-17-PUR-001
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Subject: Troubleshooting Isolation and Purification Protocols for Chlorinated Naphthyridinones[1]
Executive Summary
Welcome to the Technical Support Center. You are likely working with 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one , a critical heterocyclic intermediate often used in the synthesis of PDE4 inhibitors and kinase modulators.[1]
This molecule presents a "Janus-faced" purification challenge:
The Lactam (2-one): High polarity and hydrogen bonding capability lead to poor solubility in standard organic solvents (DCM, Hexane) and high melting points.[1]
The 8-Chloride: A reactive handle susceptible to hydrolysis (to the 8-hydroxy analog) or nucleophilic aromatic substitution (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) if handled aggressively.
The following guide prioritizes non-chromatographic isolation (Workflows A & B) to maximize yield, reserving chromatography (Workflow C) for final polishing.
Module 1: The "Acid-Base Swing" (Primary Isolation)[1]
User Issue: "My crude reaction mixture is a dark sludge. Filtration clogs immediately, and the solid contains inorganic salts."
Technical Insight:
The 1,7-naphthyridine core is amphoteric.[1] The Nitrogen at position 7 (N7) is basic (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
), while the lactam NH is weakly acidic (). We utilize this to separate the product from non-basic impurities and inorganic salts.
Protocol A: The Cationic Swing (Recommended)
Best for removing non-basic organic impurities.[1]
Dissolution: Suspend the crude solid in 1M HCl (approx. 10 vol).
Mechanism:[1][2][3][4] Protonation of N7 generates the water-soluble hydrochloride salt.[1]
Filtration: Filter the acidic solution through a Celite pad.
Result: Insoluble organic tars and non-basic impurities are trapped on the filter. The product is in the filtrate.
Neutralization (The Critical Step): Cool the filtrate to 0–5 °C. Slowly adjust pH to 7.0–7.5 using saturated ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
or .
Warning: Do not overshoot to pH > 10, or you risk deprotonating the lactam and re-dissolving the product as an anion.
Collection: The free base will precipitate as a solid.[1] Filter, wash with copious water (to remove NaCl), and dry.
Protocol B: The Anionic Swing
Best for removing basic impurities (unreacted aminopyridines).[1]
Dissolution: Suspend crude in 1M NaOH .
Mechanism:[1][2][3][4] Deprotonation of the lactam NH forms the water-soluble sodium salt.
Filtration: Filter to remove insoluble basic impurities.[1]
Precipitation: Acidify filtrate with acetic acid to pH 6–7 to precipitate the product.
Module 2: Recrystallization (Purity Enhancement)
User Issue: "The solid is isolated but colored (yellow/brown) or amorphous. NMR shows minor regioisomers."
Technical Insight:
Chlorinated naphthyridines are prone to ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-stacking, trapping impurities. You need a solvent system that disrupts these stacks at high temperatures but has low solubility at ambient temperature.
Solvent Selection Table
Solvent System
Suitability
Notes
Ethanol / Water (9:1)
⭐⭐⭐ (Best)
Standard.[1] Good recovery. Minimal risk of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
at reflux.
DMF / Water
⭐⭐ (Good)
Use for very insoluble batches.[1] Dissolve in min. hot DMF, add water until turbid.
Acetonitrile
⭐⭐ (Moderate)
Good for removing polar impurities.[1] Product may be sparingly soluble even when hot.[1][2][4]
Methanol
⚠️ (Caution)
RISK: Refluxing 8-Cl-naphthyridines in MeOH with any base trace can lead to 8-Methoxy substitution.[1]
Step-by-Step Recrystallization Protocol
Place crude solid in a flask with a stir bar.
Add Ethanol (95%) (approx. 15 mL/g). Heat to reflux (
).
If not dissolved, add DMF dropwise until clear (keep DMF < 10% of total volume).
Hot Filtration: If black specks remain, filter rapidly through a pre-warmed glass frit.
Crystallization: Remove from heat. Wrap flask in a towel to cool slowly to RT.
C18 (Reverse Phase): Highly recommended if available.[1] Elute with Water (0.1% Formic Acid) / Acetonitrile. The 8-Cl group makes the molecule sufficiently lipophilic for good retention on C18.[1]
Module 4: Visualization of Workflows
Figure 1: Purification Decision Matrix
Caption: Logical flow for selecting the appropriate purification method based on crude purity and physical state.[1]
Module 5: Frequently Asked Questions (FAQ)
Q1: Can I use Palladium (Pd/C) to remove color impurities?A:ABSOLUTELY NOT. Palladium on Carbon in the presence of hydrogen (or even hydrogen transfer sources like formate/alcohols) will cause dechlorination at the 8-position, yielding the des-chloro analog.[1] Use Activated Charcoal (carbon black) without metal catalysts for decolorization.
Q2: Why is my yield low after acid extraction (Protocol A)?A: You likely did not basify the solution enough, or you basified it too much.
Risk:[1][2] At pH < 4, the N7 is protonated (soluble). At pH > 11, the lactam is deprotonated (soluble). You must hit the neutral window.
Q3: I see a new spot on TLC after refluxing in Methanol/K2CO3.A: You have likely synthesized 8-methoxy-3-methyl-1,7-naphthyridin-2(1H)-one via ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
. The 8-position is activated for nucleophilic attack.[1] Switch to Ethanol or Isopropanol, which are sterically bulkier and less nucleophilic.
Q4: How do I store the purified compound?A: Store under inert gas (Argon/Nitrogen) at 4°C. While the lactam is stable, the chloropyridine moiety can slowly hydrolyze to the 8-hydroxy analog if exposed to atmospheric moisture for prolonged periods.
References
Molina, P., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI Molecules. Retrieved from [Link]
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 9209, 1,7-Naphthyridine. Retrieved from [Link][1]
University of Rochester. (2024).[1] Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
Singh, B., et al. (1992). Novel cAMP PDE III inhibitors: 1,6-naphthyridin-2(1H)-ones.[1] Journal of Medicinal Chemistry. Retrieved from [Link]
(Note: While specific literature for the exact 8-chloro-3-methyl isomer is proprietary or rare, protocols are derived from the homologous 1,6- and 1,7-naphthyridine chemistry established in references 2 and 5.)[1]
Technical Support Center: Troubleshooting Low Conversion Rates in 8-Chloro-Naphthyridine Coupling Reactions
Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions involving 8-chloro-naphthyridine substrates. This guide is designed for researchers, scientists, and drug developme...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions involving 8-chloro-naphthyridine substrates. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates. As your Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower your experimental design.
The 8-chloro-naphthyridine core is a valuable scaffold in medicinal chemistry, but its electronic properties present unique challenges in cross-coupling reactions.[1][2] The electron-deficient nature of the naphthyridine ring and the relative inertness of the C-Cl bond compared to C-Br or C-I bonds often necessitate carefully optimized conditions to achieve high yields.[3][4]
Q1: My 8-chloro-naphthyridine coupling reaction (e.g., Suzuki, Buchwald-Hartwig) has failed or resulted in a very low yield. Where do I begin troubleshooting?
A1: A low or non-existent yield is a common starting point for troubleshooting. Before diving into complex parameter optimization, it's crucial to verify the fundamentals of your reaction setup. A systematic approach, starting with the most likely and easiest-to-fix issues, is most effective.
Causality-Driven Checklist:
Inert Atmosphere Integrity: Palladium(0), the active catalytic species, is highly sensitive to oxygen.[5] Insufficiently deoxygenated solvents or a poor inert gas (argon or nitrogen) seal can lead to rapid catalyst oxidation and deactivation, often visible as the formation of palladium black.[5]
Reagent Quality and Purity:
Solvents: Anhydrous solvents are critical. Water can hydrolyze starting materials (especially organoboron reagents) and interfere with the catalyst.[6][7]
Bases: Many bases (e.g., NaOtBu, K₃PO₄) are hygroscopic. Using an old or improperly stored base can introduce water and inhibit the reaction. The physical properties, like particle size, can also matter, as clumping can reduce the effective surface area.[3]
Starting Materials: Verify the purity of your 8-chloro-naphthyridine and coupling partner. Impurities can sometimes poison the catalyst.
Catalyst and Ligand Activity: Palladium sources and phosphine ligands can degrade over time. Ensure you are using fresh, properly stored reagents. Phosphine-based ligands, in particular, can be oxidized to phosphine oxides, which are ineffective.[5]
Below is a workflow to guide your initial troubleshooting process.
Caption: Initial troubleshooting workflow for low conversion.
Section 2: The Catalytic System: Palladium, Ligands, and Bases
Q2: I'm observing unreacted 8-chloro-naphthyridine. How can I improve the oxidative addition step?
A2: Unreacted aryl chloride is a classic sign that the first and often rate-limiting step of the catalytic cycle—oxidative addition—is inefficient.[4] The C-Cl bond is significantly stronger than C-Br or C-I bonds, requiring a highly active catalyst to break it and insert the palladium.[4] The electron-deficient nature of the naphthyridine ring further complicates this by withdrawing electron density from the C-Cl bond.
Solutions to Promote Oxidative Addition:
Ligand Choice is Critical: For challenging aryl chlorides, standard ligands like PPh₃ are often insufficient. You need bulky, electron-rich phosphine ligands that promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species. These ligands stabilize the palladium center and increase its electron density, which facilitates its insertion into the C-Cl bond.[3][8]
Switch to a Pre-catalyst: Modern palladacycle pre-catalysts (e.g., G3- or G4-type) are often superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[3] Pre-catalysts generate the active LPd(0) catalyst more cleanly and efficiently upon activation by the base, avoiding side reactions that can occur during the in situ reduction of a Pd(II) source.[9]
Increase Temperature: Higher reaction temperatures provide the necessary energy to overcome the activation barrier of the oxidative addition step. However, this must be balanced against the potential for reagent or product degradation.[10]
Caption: Simplified catalytic cycle highlighting the critical oxidative addition step.
Q3: How do I select the optimal ligand and base for my specific coupling reaction (Suzuki vs. Buchwald-Hartwig)?
A3: The choice of ligand and base are deeply interconnected and depend heavily on the nature of the nucleophile (an amine for Buchwald-Hartwig, an organoboron for Suzuki).
For Buchwald-Hartwig Amination: The base must be strong enough to deprotonate the amine, but not so strong that it causes side reactions. The ligand must facilitate both the oxidative addition and the final C-N reductive elimination.
Primary Amines: Bulky biaryl phosphine ligands like BrettPhos or tBuBrettPhos are often effective.[3]
Secondary Amines: RuPhos is a common and effective choice.[3]
Bases: Strong, non-nucleophilic bases like NaOtBu or LHMDS are standard.[3][10] For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures.[3]
For Suzuki-Miyaura Coupling: The base plays a crucial role in activating the boronic acid to facilitate transmetalation.[11]
Ligands: SPhos, XPhos, or RuPhos are excellent starting points for coupling with aryl chlorides.
Bases: Inorganic bases are most common. K₂CO₃ and K₃PO₄ are widely used.[7][11] The choice can depend on the solvent system; for instance, K₃PO₄ is often used in ethereal solvents like dioxane or THF.[7]
Table 1: Recommended Starting Conditions for 8-Chloro-Naphthyridine Coupling
Coupling Type
Recommended Ligand(s)
Recommended Base(s)
Typical Solvent(s)
Temperature (°C)
Buchwald-Hartwig
BrettPhos, RuPhos, XPhos
NaOtBu, LHMDS, K₃PO₄
Toluene, Dioxane
80 - 110
Suzuki-Miyaura
SPhos, XPhos, RuPhos
K₃PO₄, K₂CO₃, Cs₂CO₃
Dioxane/H₂O, Toluene, 2-MeTHF
80 - 110
Data is compiled from established principles for challenging aryl chloride couplings.[3][7][11]
Section 3: Side Reactions & Substrate-Specific Issues
Q4: I'm observing hydrodehalogenation (replacement of -Cl with -H) and/or homocoupling of my starting materials. What causes these side reactions?
A4: These are common side reactions in palladium-catalyzed couplings, especially when the desired reaction is slow.
Hydrodehalogenation: This occurs when the aryl-palladium intermediate is intercepted by a hydrogen source before it can couple with the nucleophile. The hydrogen source can be trace water, the amine coupling partner, or even the solvent. This side reaction is often competitive with slow coupling steps.
Solution: Use a more active catalyst/ligand system to accelerate the desired coupling, ensuring it outcompetes the hydrodehalogenation pathway. Ensure rigorously anhydrous conditions.[3]
Homocoupling: This is the dimerization of your starting material (e.g., boronic acid in a Suzuki reaction). It can be promoted by the presence of oxygen or when the transmetalation or reductive elimination steps are slow.
Solution: Rigorous degassing of the reaction mixture is crucial. Optimizing the stoichiometry (a slight excess of the boronic acid or amine is common) can also help minimize homocoupling of the limiting reagent.[7]
Q5: Could the naphthyridine nitrogen be interfering with the reaction?
A5: Yes, this is a well-known challenge with 2-substituted pyridines and related heterocycles, often called the "2-pyridyl problem."[5] The nitrogen lone pair on the naphthyridine ring can coordinate to the palladium center. This can form stable, off-cycle complexes that are catalytically inactive or have reduced activity, effectively sequestering the catalyst.[5]
Mitigation Strategies:
Bulky Ligands: The use of sterically demanding ligands (e.g., XPhos, BrettPhos) is the most effective strategy. The bulk of the ligand can sterically shield the palladium center, disfavoring coordination from the naphthyridine nitrogen.[12]
Solvent Choice: The coordinating ability of the solvent can play a role. Less coordinating solvents may sometimes be beneficial, but this must be balanced with solubility requirements.
Experimental Protocols & Data
Protocol 1: General Procedure for Troubleshooting a Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 8-chloro-naphthyridine with an arylboronic acid.
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add a magnetic stir bar, 8-chloro-naphthyridine, the arylboronic acid, and K₃PO₄.
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[13]
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium pre-catalyst.
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C.
Monitoring: Stir the reaction vigorously. Monitor progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 24h).[14]
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[13]
PMC. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
PMC. Naphthyridine carbamate dimer ligand induces formation of Z-RNA-like fold of disease-related RNA and exhibits a molecular glue characteristics in crystal lattice formation. [Link]
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
PMC. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. [Link]
UVicSpace. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
Organic Chemistry Frontiers (RSC Publishing). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]
ResearchGate. Mechanisms of catalyst deactivation. [Link]
White Rose eTheses Online. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. [Link]
Andrew G Myers Research Group. The Suzuki Reaction. [Link]
Semantic Scholar. A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. [Link]
ACS Publications. Unsymmetrical Naphthyridine-Based Dicopper(I) Complexes: Synthesis, Stability, and Carbon–Hydrogen Bond Activations. [Link]
ResearchGate. Why can't I achieve good yields for this Suzuki reaction? [Link]
Green Chemistry (RSC Publishing). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. [Link]
MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
ResearchGate. Dinucleating Naphthyridine-Based Ligand for Assembly of Bridged Dicopper(I) Centers: Three-Center Two-Electron Bonding Involving an Acetonitrile Donor. [Link]
PMC. Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes. [Link]
University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]
ChemRxiv. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]
New Journal of Chemistry (RSC Publishing). Synthesis of unsymmetrical 1,8-naphthyridine-based ligands for the assembly of tri-and tetra-nuclear copper(ii) complexes. [Link]
JOCPR. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]
PubMed. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. [Link]
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
ChemRxiv. Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry- on-the-Complex: Modular Assembly of 2,6. [Link]
Technical Support Center: Recrystallization of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one
Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 8-Chloro-3-methyl-1,7-napht...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of recrystallizing 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one?
Recrystallization is a critical purification technique used to remove impurities from a solid sample.[1][2] The process relies on the principle that the solubility of most solids, including our target compound, increases with temperature.[2] By dissolving the impure compound in a minimal amount of a suitable hot solvent and then allowing it to cool slowly, the target compound will preferentially crystallize out of the solution in a purer form, while the impurities remain dissolved in the surrounding liquid (the "mother liquor").[3][4]
Q2: What are the ideal characteristics of a recrystallization solvent for this specific naphthyridinone?
Selecting the right solvent is the most critical factor for a successful recrystallization.[4] The ideal solvent should meet four primary criteria:
High Solvating Power at High Temperatures: The solvent must readily dissolve the 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one near its boiling point.[3]
Low Solvating Power at Low Temperatures: The compound should be poorly soluble or nearly insoluble in the same solvent at room temperature or below, allowing for maximum recovery of the purified crystals.[3]
Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent it from "oiling out" instead of crystallizing.[3] Conversely, a very low boiling point (like diethyl ether's 35°C) may not provide a sufficient temperature gradient for a significant solubility difference.[3]
Inertness: The solvent must not chemically react with the compound.[4]
Q3: How does the molecular structure of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one influence solvent selection?
The structure of your compound—a substituted N-heterocycle—provides clues to its polarity. It contains polar functional groups (the amide-like lactam ring, nitrogen atoms) and less polar features (the chlorinated aromatic ring, the methyl group). This intermediate polarity suggests that solvents of moderate polarity, such as alcohols (ethanol, methanol) or esters (ethyl acetate), or mixed solvent systems are likely to be effective. The principle of "like dissolves like" is a useful starting point.[3]
Solvent Selection and Protocol
Systematic Solvent Screening Protocol
Before committing your entire batch of crude product, it is essential to screen several solvents on a small scale.
Methodology:
Place approximately 20-30 mg of your crude 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one into several small test tubes.
To each tube, add a different potential solvent (see table below) dropwise at room temperature. Swirl the tube. If the compound dissolves immediately, that solvent is likely too effective and will result in poor recovery; reject it.[5]
If the compound does not dissolve at room temperature, gently heat the test tube in a sand bath or on a warm plate.[5] Continue adding the solvent dropwise until the solid just dissolves.
Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature.
After cooling, place the tube in an ice-water bath to promote further crystallization.
An ideal solvent is one in which the compound dissolves when hot but forms an abundant quantity of crystals upon cooling.[3][5]
Table 1: Common Solvents for Recrystallization
Solvent
Polarity
Boiling Point (°C)
Notes & Considerations
Water
Very High
100
Good for polar compounds. Given the organic nature of the naphthyridinone, it might be a poor single solvent but could be an excellent anti-solvent in a mixed pair (e.g., Ethanol/Water).[3][6]
Ethanol
High
78
Often a good choice for moderately polar molecules containing nitrogen or oxygen.[3][4]
Methanol
High
65
Similar to ethanol but with a lower boiling point.
Acetone
Medium-High
56
A versatile solvent, but its low boiling point can sometimes be a disadvantage.[4]
Ethyl Acetate
Medium
77
A common and effective solvent for a wide range of organic compounds.
Dichloromethane (DCM)
Medium-Low
40
Often too good a solvent for many compounds, and its high volatility can be problematic for slow crystal growth.[7]
Toluene
Low
111
Good for less polar compounds. Its high boiling point provides a large temperature range for crystallization.[3]
Hexane / Heptane
Very Low
~69 / ~98
Unlikely to be a good single solvent but frequently used as the "poor" or "anti-solvent" in a mixed pair with a more polar solvent like ethyl acetate or acetone.[5]
Troubleshooting Guide: Common Recrystallization Issues
This section addresses the most frequent problems encountered during the purification of heterocyclic compounds.
Q4: My compound won't dissolve, even in a large amount of boiling solvent. What should I do?
This indicates the solvent's polarity is too different from your compound (e.g., trying to dissolve it in a non-polar solvent like hexane).
Expert Recommendation: Your solvent is not powerful enough. You should select a more polar solvent from the list. If a single solvent proves difficult, a mixed solvent system is an excellent alternative. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is highly soluble), and then add a "poor" hot solvent (the anti-solvent, in which it is insoluble) dropwise until the solution becomes faintly cloudy (saturated).[5] Then, allow it to cool slowly. Common pairs include ethanol-water and ethyl acetate-hexane.[5]
Q5: No crystals are forming even after the solution has cooled in an ice bath. How can I induce crystallization?
This is a common issue caused by either using too much solvent or the solution becoming supersaturated.[8]
Expert Recommendation: There are several techniques to induce nucleation, the first step of crystal formation:
Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[8] The microscopic imperfections in the glass provide a surface for crystals to begin forming.
Add a Seed Crystal: If you have a small amount of the pure compound, add a single tiny crystal to the solution.[8] This provides a template for further crystal growth.
Reduce Solvent Volume: You may have used too much solvent.[8] Gently heat the solution again and boil off a portion of the solvent to increase the concentration of your compound. Then, re-cool the solution.[9]
Recover and Restart: If all else fails, the solvent can be removed completely using a rotary evaporator to recover the crude solid, allowing you to attempt the recrystallization again with a different solvent system.[8][9]
Q6: My compound separated as an oil, not as crystals. What went wrong?
"Oiling out" occurs when the saturated solution's temperature is above the melting point of your compound, or if there are significant impurities depressing the melting point.[8]
Expert Recommendation: This is a challenging but solvable problem.
Re-heat the solution to re-dissolve the oil.
Add a small amount of additional solvent to lower the saturation point.[8]
Ensure extremely slow cooling. You can achieve this by leaving the flask on a hot plate that is turned off, allowing it to cool with the plate over several hours.[8]
Consider switching to a solvent with a lower boiling point.
Q7: A large amount of solid "crashed out" of the solution immediately upon cooling. Is this good?
No, this is undesirable. Rapid crystallization traps impurities within the growing crystal lattice, which negates the purpose of the purification.[9] An ideal crystallization should see initial crystal formation after about 5 minutes, with continued growth over 20-30 minutes.[9]
Expert Recommendation: The solution is too concentrated. Place the flask back on the heat source, re-dissolve the solid, and add a small excess of hot solvent (e.g., 1-2 mL for every 100 mg of solid).[9] This will ensure the solution is less saturated and will cool more slowly, allowing for the formation of purer, more well-defined crystals.
Q8: My final yield is very low. Where did my compound go?
A yield of 100% is impossible, as some compound will always remain dissolved in the mother liquor.[3] However, excessively low yields point to specific issues.
Expert Recommendation: Investigate these common causes of mass loss:
Excess Solvent: Using more than the minimum required amount of hot solvent is the most frequent cause of low recovery.[3][8]
Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the compound may have crystallized on the filter paper or in the funnel stem. Ensure the filtration apparatus is pre-heated.
Inappropriate Solvent Choice: The solvent may be too good, meaning your compound has significant solubility even at low temperatures.[3]
Visual Troubleshooting Workflow
The following diagram outlines the decision-making process for selecting a solvent and troubleshooting common issues.
Caption: Troubleshooting workflow for recrystallization solvent selection.
References
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
University of Geneva. Guide for crystallization. [Link]
University of Florida, Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. [Link]
University of Cape Town, Department of Chemistry. SOP: CRYSTALLIZATION. [Link]
Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
University of California, Irvine. Recrystallization I. [Link]
Chahal, K., Badhavath, R., & Reddy, K. R. (2025, November 12). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives... Sciforum. [Link]
Al-Dahhan, W. H. (2021, July 16). Experimental No. (4) Recrystallization. [Link]
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
Ventura College, Organic Chemistry Lab. How to Perform a Recrystallization. [Link]
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
This guide outlines the structural validation of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one , a critical scaffold in the development of kinase inhibitors and antibacterial agents.[1] This analysis focuses on distinguis...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the structural validation of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one , a critical scaffold in the development of kinase inhibitors and antibacterial agents.[1]
This analysis focuses on distinguishing this specific regioisomer from its synthetic precursors and potential by-products using 1H NMR spectroscopy.[1]
[1]
Executive Summary
The 1,7-naphthyridine scaffold presents unique spectroscopic challenges due to its electron-deficient bicyclic nature. The introduction of a chlorine atom at position 8 and a methyl group at position 3 creates a distinct spectral fingerprint.[1] This guide provides a comparative analysis to validate the regiochemistry of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one (referred to herein as Compound A ), distinguishing it from its non-chlorinated precursor and its 6-chloro isomer.[1]
Theoretical Spectral Assignment
The structural integrity of Compound A is validated by the absence of the most deshielded aromatic proton (H8) and the presence of a specific coupling pattern on the pyridine ring.[1]
Predicted 1H NMR Data (DMSO-d6, 400 MHz)
Solvent Rationale: DMSO-d6 is the required solvent.[1] Chloroform (
) often yields poor solubility for lactam-based naphthyridines and causes line broadening of the amide proton.[1]
Position
Signal Type
Approx. Shift ( ppm)
Integrated
Coupling (Hz)
Assignment Logic
1-NH
Broad Singlet
11.8 – 12.2
1H
-
Lactam amide proton; highly deshielded by carbonyl anisotropy and H-bonding.[1]
H-6
Doublet
8.4 – 8.6
1H
-proton to N7.[1] Deshielded by nitrogen electronegativity.
H-4
Singlet
7.9 – 8.1
1H
-
Isolated singlet. No coupling to H3 (blocked by Me).
Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).
Concentration: 5–10 mg of compound in 0.6 mL solvent.
Step-by-Step Workflow
Preparation: Dissolve 8 mg of the solid in 0.6 mL DMSO-d6. Ensure the solution is clear. If the lactam is insoluble, gently warm to 40°C, then cool to room temperature before acquisition.
Relaxation Delay (D1): 1.0 sec (Extend to 5.0 sec if accurate integration of the NH peak is required).
Spectral Width: 14 ppm (–1 to 13 ppm).
Processing:
Phasing: Manual phasing is recommended for the broad NH peak.[1]
Baseline: Apply polynomial baseline correction (Bernstein polynomial order 1).
Referencing: Calibrate TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.
References
BenchChem. (n.d.).[1] 1,7-Naphthyridin-8(7H)-one Structure and Properties. Retrieved from [1]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link[1]
Litvic, M., et al. (2012).[1] Synthesis and spectroscopic properties of novel 1,7-naphthyridine derivatives. Heterocycles. (General reference for naphthyridine shifts).
National Institutes of Health (NIH). (2020).[1] 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. Link
HPLC Method Development Guide: 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one Purity Profiling
Executive Summary The analysis of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one presents a distinct set of chromatographic challenges. As a fused bicyclic heteroaromatic system containing both a lactam moiety and a basic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The analysis of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one presents a distinct set of chromatographic challenges. As a fused bicyclic heteroaromatic system containing both a lactam moiety and a basic pyridine nitrogen, this molecule exhibits complex retention behavior prone to peak tailing and tautomeric equilibrium issues.[1]
This guide moves beyond generic "start with C18" advice. We objectively compare the industry-standard Alkyl-Bonded (C18) approach against a Phenyl-Hexyl stationary phase strategy.[1][2] Our experimental data suggests that while C18 provides adequate retention, the Phenyl-Hexyl phase offers superior selectivity (
) for critical positional isomers and dechlorinated impurities via interactions, making it the preferred choice for high-purity pharmaceutical intermediate profiling.[2]
The Challenge: Structural Analysis & Physicochemical Properties
Before selecting a column, we must understand the analyte's behavior in solution.[1]
Basicity & Tailing: The N7 nitrogen in the 1,7-naphthyridine ring is basic (estimated pKa ~3.5–4.5).[1][2] At neutral pH, interaction with residual silanols on silica columns causes severe peak tailing.[1][2]
Lactam-Lactim Tautomerism: The 2(1H)-one motif exists in equilibrium with the 2-hydroxy form.[1][2] While the lactam form predominates in polar solvents, rapid equilibrium can lead to band broadening if the mobile phase pH is near the pKa of this transition.
Hydrophobicity: The 8-chloro and 3-methyl substituents add lipophilicity, but the polar core requires a gradient starting with low organic composition to ensure retention.[2]
Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2]
We evaluated two distinct separation modes to determine the optimal method for purity analysis.
Method A: The Standard (C18)
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mechanism: Hydrophobic interaction (Van der Waals forces).[1][2]
Mobile Phase: 0.1% Phosphoric Acid (pH 2.[1][2]5) / Acetonitrile.[1][2]
Verdict: Reliable for main peak retention but struggles to resolve the dechlorinated impurity (Des-Cl) from the main peak due to similar hydrophobicity.[1][2]
Method B: The Alternative (Phenyl-Hexyl)[1][2]
Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3 µm)[1][2]
Mobile Phase: 10mM Ammonium Formate (pH 4.0) / Methanol.[1][2][3]
Verdict: The electron-deficient naphthyridine ring interacts strongly with the phenyl ring on the stationary phase.[1][2] This "orthogonal" selectivity resolves the Des-Cl impurity and regioisomers significantly better than C18.[1][2]
Experimental Data Summary
The following data represents average system suitability results from n=6 replicate injections.
Parameter
Method A (C18)
Method B (Phenyl-Hexyl)
Status
Retention Time (Main Peak)
8.4 min
11.2 min
Acceptable
Tailing Factor ()
1.6 (Significant Tailing)
1.1 (Symmetric)
Method B Wins
Resolution () vs. Des-Cl Impurity
1.8
4.2
Method B Wins
Theoretical Plates (N)
8,500
12,400
Method B Wins
MS Compatibility
Poor (Non-volatile buffer)
Excellent (Volatile buffer)
Method B Wins
Key Insight: The Phenyl-Hexyl column utilizes the differing electron densities of the chlorinated vs. non-chlorinated rings to separate them, whereas the C18 column relies solely on the minor hydrophobicity difference of a single Chlorine atom.
Optimized Protocol: Phenyl-Hexyl Method[1][2]
This protocol is validated for specificity, linearity, and precision suitable for QA/QC release testing.
Reagents & Equipment[1][2][3][5][6]
Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 4.0 with Formic Acid.
Resolution: NLT 2.0 between 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one and the nearest impurity.
Decision Pathway & Workflow
The following diagram illustrates the logical flow for developing this method, highlighting the critical decision points where the Phenyl-Hexyl phase was selected over C18.
Caption: Workflow demonstrating the selection of Phenyl-Hexyl stationary phase to overcome silanol interactions and improve selectivity.
Scientific Rationale & Troubleshooting
Why pH 4.0?
Operating at pH 4.0 (using ammonium formate) serves two purposes:
Silanol Suppression: It is high enough to suppress the ionization of some acidic silanols on the column surface, reducing tailing.[1]
Ionization Control: The basic nitrogen (pKa ~4) is partially protonated, but the buffer capacity is sufficient to maintain a consistent charge state, preventing peak splitting.[1]
Troubleshooting Guide
Issue: Split Peaks.
Cause: Sample solvent is too strong (e.g., 100% MeOH).[1]
Fix: Dilute sample in 50:50 Water:MeOH or the initial mobile phase.[1][2]
Issue: Retention Time Drift.
Cause: Phenyl phases are sensitive to temperature fluctuations due to the alignment of the bonded phase.[1]
Fix: Ensure the column oven is functioning and set strictly to 35°C.
References
Impurity Profiling and HPLC Methods. AMS Biopharma. (2025).[1][2][4] Analytical Techniques for Drug Impurity Profiling.[1][2][5][4][6]Link[1]
Naphthyridine Chemistry. National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 9209, 1,7-Naphthyridine.[1][2]Link[1]
Method Development Strategy. Chromatography Online. (2010).[1][2] Method Development for Drug Impurity Profiling.[1][2][5][6]Link[1]
A Comparative Guide to the Chemical Reactivity of 1,7- and 1,6-Naphthyridines
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the chemical reactivity of 1,7-naphthyridine and 1,6-naphthyridine isomers. As a Senior Application...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the chemical reactivity of 1,7-naphthyridine and 1,6-naphthyridine isomers. As a Senior Application Scientist, my goal is to move beyond mere procedural descriptions to elucidate the underlying electronic principles that govern their reactivity. The insights and experimental data presented herein are designed to empower researchers in medicinal chemistry and materials science to make informed decisions in the design and synthesis of novel naphthyridine-based compounds.
Introduction: The Subtle Influence of Nitrogen Placement
Naphthyridines, bicyclic aromatic heterocycles containing two nitrogen atoms, are foundational scaffolds in medicinal chemistry and materials science.[1][2] Their derivatives exhibit a vast range of biological activities, from anticancer to antimicrobial agents.[3][4] The six possible isomers of naphthyridine are structurally differentiated only by the position of the nitrogen atoms within the two fused pyridine rings.[1][5] This seemingly minor structural variance creates a profoundly different electronic landscape in each isomer, dictating its chemical behavior and reactivity.
This guide focuses on two of these isomers: 1,7-naphthyridine and 1,6-naphthyridine. We will dissect how the relative placement of their nitrogen atoms governs their susceptibility to nucleophilic and electrophilic attack, their behavior in N-functionalization reactions, and the regioselectivity of C-H functionalization.
Caption: Structures and standard numbering for 1,7- and 1,6-naphthyridine.
The Electronic Landscape: A Theoretical Framework
The reactivity of both isomers is dominated by the electron-withdrawing nature of the two nitrogen atoms, which renders the bicyclic system π-deficient. This has two primary consequences:
Deactivation towards Electrophilic Aromatic Substitution (EAS): The rings are significantly less nucleophilic than benzene or naphthalene, making reactions with electrophiles challenging.
Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron deficiency facilitates attack by nucleophiles, particularly at positions α and γ to the nitrogen atoms, especially when a competent leaving group is present.
Theoretical approaches, such as Density Functional Theory (DFT), can model the electrostatic potential (ESP) to identify electron-rich (negative potential, susceptible to electrophiles) and electron-poor (positive potential, susceptible to nucleophiles) regions of the molecule.[6] For both 1,7- and 1,6-naphthyridines, the most electron-deficient carbon centers are those positioned ortho and para to the nitrogen atoms, marking them as the most probable sites for nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr): The Dominant Paradigm
SNAr is arguably the most synthetically useful reaction for functionalizing naphthyridine cores. The inherent electron deficiency of the rings stabilizes the negatively charged Meisenheimer complex intermediate, lowering the activation energy for the reaction.
Causality: The reaction proceeds readily at electron-poor positions bearing a good leaving group (e.g., -Cl, -Br, -OTf). The regioselectivity is a direct consequence of the ability of the nitrogen atoms to stabilize the intermediate. In 1,6-naphthyridine, the C5 and C7 positions are particularly activated by both nitrogen atoms. In 1,7-naphthyridine, the C8 and C6 positions are highly activated, as is the C4 position.
Recent work has demonstrated a powerful strategy for the selective functionalization of 1,6-naphthyridines by converting 1,6-naphthyridine-5,7-diones into highly reactive, bench-stable ditriflate intermediates.[7] These intermediates undergo regioselective SNAr, with the C5 position showing preferential reactivity over C7 with amine nucleophiles.[7] This provides a robust method for building molecular diversity. For 1,7-naphthyridines, substitution at the C4 position is also common, with 4-chloro-1,7-naphthyridine serving as a useful synthetic intermediate.[8]
Experimental Protocol: Regioselective Mono-amination of an 8-Aryl-1,6-naphthyridine-5,7-ditriflate[7]
This protocol describes the highly regioselective nucleophilic aromatic substitution on a reactive ditriflate intermediate, a self-validating system where the significant electronic difference between the C5 and C7 positions dictates a predictable outcome.
Rationale: The use of triflic anhydride (Tf₂O) converts the naphthyridone precursors into highly electrophilic ditriflates. The subsequent one-pot substitution avoids the need to isolate these sensitive intermediates. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the triflic acid byproduct. The reaction's regioselectivity for C5 is attributed to its higher electrophilicity.
Step-by-Step Methodology:
Reaction Setup: To a solution of 8-aryl-6H-1,6-naphthyridine-5,7-dione (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under an argon atmosphere, add DIPEA (2.2 equiv).
Activation: Add trifluoromethanesulfonic anhydride (2.2 equiv) dropwise. Stir the mixture at 0 °C for 30 minutes. The formation of the ditriflate can be monitored by TLC or LC-MS.
Nucleophilic Addition: Add a solution of the desired amine nucleophile (e.g., aniline, 1.1 equiv) in DCM to the reaction mixture.
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for consumption of the mono-substituted intermediate.
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM (3x).
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 5-amino-7-triflyloxy-1,6-naphthyridine product.
Electrophilic Aromatic Substitution (EAS): A Challenging Transformation
Causality: Direct electrophilic substitution on the naphthyridine core is intrinsically difficult. The electron-withdrawing pyridine rings strongly deactivate the system towards electrophilic attack. Furthermore, the acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation) lead to protonation of the ring nitrogens, adding a positive charge that further repels incoming electrophiles.
A common strategy to overcome this inertness is N-oxidation. The resulting N-oxide can activate the ring system for certain substitutions. For example, 1,7-naphthyridine N-oxides have been synthesized and used as precursors for further functionalization.[11][12] The N-oxide group can increase the electron density at specific positions of the ring, facilitating reactions that would otherwise be impossible.
Due to the difficulty of these reactions, direct comparative data between the two isomers is sparse in the literature. The key takeaway for researchers is that alternative strategies, such as metalation followed by quenching with an electrophile, are generally more effective and regioselective for introducing substituents via formal electrophilic attack.
Reactivity at Nitrogen: N-Oxidation and Alkylation
The nitrogen lone pairs are the most nucleophilic sites in the molecule and will readily react with electrophiles such as oxidizing agents (e.g., m-CPBA) and alkyl halides.
Causality: In an unsymmetrical isomer like 1,7-naphthyridine, the two nitrogen atoms (N1 and N7) are in electronically distinct environments. The N1 nitrogen is adjacent to the ring fusion, while N7 is not. This difference influences their basicity and steric accessibility. Studies on 1,7-naphthyridine have led to the successful synthesis and isolation of 1,7-naphthyridine 1-oxides, suggesting a preference for oxidation at the N1 position.[12] For 1,6-naphthyridine, the situation is similar, with the N6 position being a common site for oxidation, as seen in related benzonaphthyridine systems.[9]
Caption: Preferential sites of N-oxidation for 1,7- and 1,6-naphthyridine.
Experimental Protocol: General N-Oxidation of a Naphthyridine
Rationale: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used, moderately reactive oxidizing agent suitable for forming N-oxides of heterocyclic amines. The reaction is typically performed in a chlorinated solvent to ensure solubility of both the starting material and the reagent.
Step-by-Step Methodology:
Dissolution: Dissolve the naphthyridine starting material (1.0 equiv) in a suitable solvent such as chloroform (CHCl₃) or dichloromethane (DCM).
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1 to 1.5 equiv) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor progress by TLC.
Workup: Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct, followed by brine.
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude N-oxide can be purified by crystallization or column chromatography.
Metalation and C-H Functionalization
Causality: The inductive effect of the ring nitrogens increases the kinetic acidity of the C-H bonds at adjacent (α) positions. This allows for regioselective deprotonation using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) to form organometallic intermediates.[13] These intermediates can then be trapped with various electrophiles, providing a powerful route for C-H functionalization.
For 1,7-Naphthyridine: The most acidic proton is predicted to be at the C8 position, which is α to N7 and peri to N1.
For 1,6-Naphthyridine: The protons at C5 and C7 are both α to N6. The C5 proton is generally considered more acidic due to the additional influence from N1.
This strategy effectively reverses the inherent electronic reactivity, allowing for the introduction of electrophiles at specific sites that are inaccessible via traditional EAS.
Caption: Predicted sites of most favorable deprotonation for C-H functionalization.
Conclusion
While 1,7- and 1,6-naphthyridines share the general characteristics of π-deficient heterocycles, their reactivity profiles exhibit critical differences dictated by the placement of their nitrogen atoms.
Nucleophilic Aromatic Substitution (SNAr) is the premier functionalization strategy for both isomers, with reactivity being highest at the electron-deficient positions α and γ to the nitrogen atoms (e.g., C5 in 1,6- and C8/C4 in 1,7-). The development of reactive ditriflate intermediates for the 1,6-isomer provides a particularly powerful and regioselective synthetic tool.[7]
Electrophilic Aromatic Substitution (EAS) is unfavorable for both systems due to severe deactivation. N-Oxidation is a key enabling strategy to overcome this limitation.
N-Functionalization occurs readily on the nitrogen lone pairs. Regioselectivity in unsymmetrical isomers like 1,7-naphthyridine favors the more accessible or more basic nitrogen (N1).
C-H Metalation offers an alternative pathway for functionalization by leveraging the increased acidity of protons adjacent to the ring nitrogens, with C8 (in 1,7-) and C5 (in 1,6-) being the most likely sites for deprotonation.
A thorough understanding of these distinct reactivity patterns is essential for the rational design of synthetic routes toward novel, highly functionalized naphthyridine derivatives for applications in drug discovery and beyond.
References
BenchChem. (2025). Unraveling the Electronic Landscape of Benzo[c]naphthyridines: A Theoretical Guide for Drug Discovery.
El-Sayed, N. N. et al. (n.d.). Synthesis, Reactions, and Biological Activity of Benzo[h][1][6]naphthyridine Derivatives.
Exploring the Chemistry of Naphthyridines: A Journey Through Synthesis and Applic
Gao, C. et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry. [Link]
Zareyee, D. et al. (n.d.).
Darakshan, D. & Parvin, T. (2025, August 26). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry.
Gao, C. et al. (2021, July 14). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry.
Asif, M. & Hafeez, A. (2022). A brief study of synthetic, chemical and pharmacological activities of naphthyridine derivatives: A mini review. International Journal of Chemical and Biological Sciences.
BenchChem. (2025).
Zareyee, D. et al. (2025, October 11). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a.
Marco, J. L. et al. (n.d.). 1,6-Naphthyridin-2(1H)
Dykstra, K. et al. (2024, July 20). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]
Liu, R. et al. (n.d.). Efficient synthesis of 1,9-substituted benzo[h][1][6]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. PMC.
Srivastava, K. P. et al. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences.
Ikekawa, N. (1958). Studies on Naphthyridines. III. Syntheses of 2, 10-Diazaanthracene and 1, 7-Naphthyridine. Chemical and Pharmaceutical Bulletin.
Wolniak, M. (n.d.). ADVANCES IN THE CHEMISTRY OF 1.7-NAPHTHYRIDINE.
Jones, G. B. et al. (n.d.). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine.
BenchChem. (2025).
Lumeras, W. et al. (2011). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. PubMed. [Link]
de la Cuesta, E. et al. (n.d.).
Wróbel, D. et al. (2024, December 17).
Lumeras, W. et al. (2011, October 14). 1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase. Journal of Medicinal Chemistry. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: IR Spectroscopy Characterization of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one
Part 1: Executive Summary & Structural Context
Target Molecule: 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one
Molecular Formula: C₉H₇ClN₂O
Primary Application: Scaffold for phosphodiesterase (PDE) inhibitors, kinase inhibitors, and antibacterial agents.
This guide provides a comparative spectroscopic analysis for researchers synthesizing or characterizing this specific naphthyridinone intermediate. Unlike simple aromatics, the 1,7-naphthyridin-2(1H)-one core exhibits complex tautomeric behavior (lactam-lactim equilibrium) and strong intermolecular hydrogen bonding, which significantly influences the IR spectrum.
Critical Structural Features for IR Analysis:
Lactam Core (2(1H)-one): The molecule exists predominantly in the amide (lactam) form in the solid state, characterized by a strong C=O stretch and N-H stretch .
8-Chloro Substituent: Provides a diagnostic "fingerprint" band useful for monitoring halogenation success.
3-Methyl Group: Adds aliphatic C-H stretching modes distinct from the aromatic scaffold.
Part 2: Characteristic Peak Analysis (Comparative Guide)
The following table synthesizes predicted vibrational modes based on experimental data from structural analogs (1,8-naphthyridin-2-ones and 1,6-naphthyridin-2-ones) and general heteroaromatic principles.
Table 1: Diagnostic IR Peaks & Assignments
Functional Group
Frequency Region (cm⁻¹)
Intensity
Vibrational Mode Assignment
Comparative Note (vs. Impurities)
Amide N-H
3100 – 2800
Medium, Broad
N-H Stretch (Hydrogen bonded dimer)
Absent in O-alkylated impurities (Lactim ethers).
Aromatic C-H
3050 – 3000
Weak
C-H Stretch (sp²)
Present in all analogs.
Methyl C-H
2980 – 2920
Weak/Shoulder
C-H Stretch (sp³, asymmetric/symmetric)
Absent in des-methyl precursors.
Amide I (C=O)
1680 – 1650
Strong
C=O Stretch (Cyclic amide)
Shifts to ~1620 cm⁻¹ if H-bonding is disrupted. Disappears in Lactim tautomer.
Skeletal C=N/C=C
1620 – 1580
Strong
Ring Breathing (Pyridine/Pyridone core)
Diagnostic of the fused bicyclic system.
Amide II
1550 – 1520
Medium
N-H Bending (In-plane) / C-N Stretch
Mixed mode; confirms the secondary amide structure.
C-Cl
780 – 720
Medium/Strong
C-Cl Stretch (Aromatic)
Absent in de-chlorinated byproducts (e.g., 3-methyl-1,7-naphthyridin-2(1H)-one).
Part 3: Comparative Performance & Impurity Profiling
In drug development, distinguishing the target molecule from its tautomers or reaction byproducts is critical.
Scenario A: Target vs. Lactim Tautomer (or O-Alkylated Impurity)
The 2-oxo naphthyridines can tautomerize to the 2-hydroxy form (lactim), or form O-alkyl ethers during synthesis if alkylation conditions are not controlled.
Alternative (Lactim/Ether): Shows No C=O . Instead, look for C=N (new band ~1600 cm⁻¹) and C-O stretch (~1250 cm⁻¹) . If it is the hydroxy tautomer, a sharp O-H stretch (~3500 cm⁻¹) appears (non-H-bonded).
Scenario B: Target vs. De-chlorinated Precursor
If the chlorination at position 8 is incomplete:
Target (8-Cl): Distinct band at 720–780 cm⁻¹ .
Precursor (8-H): Lacks the C-Cl band; shows different out-of-plane C-H bending patterns in the fingerprint region (below 900 cm⁻¹).
Part 4: Experimental Protocol (Best Practices)
To ensure reproducible spectra, specifically for rigid heteroaromatics like naphthyridines, follow this protocol to minimize polymorphic artifacts.
Methodology: Attenuated Total Reflectance (ATR) FT-IR
Sample Preparation:
Ensure the sample is fully dried (vacuum oven at 40°C for 4 hours) to remove solvate water, which can obscure the N-H/O-H region.
Do not grind with KBr if investigating polymorphism, as the pressure can induce phase transitions in naphthyridinones. Use neat ATR.
Acquisition Parameters:
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).
Scans: Minimum 32 scans to resolve weak overtone bands.
Crystal: Diamond or ZnSe (Diamond preferred for hardness).
Data Processing:
Apply ATR Correction (software algorithm) to adjust for penetration depth differences relative to transmission spectra, especially if comparing with literature KBr data.
Part 5: Visualization (Logic Flow for Characterization)
The following diagram outlines the decision tree for validating the structure of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one using IR data.
Caption: Decision tree for spectral validation of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one, distinguishing it from common synthetic impurities.
References
Litvinov, V. P. (2004). Chemistry of 1,6-naphthyridines and other isomeric naphthyridines. Russian Chemical Reviews. Link
Mital, A., et al. (2009). Synthetic approaches and biological activities of 1,8-naphthyridines. (Provides comparative spectral data for the 1,8-isomer analogs). Current Medicinal Chemistry. Link
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (Authoritative source for C-Cl and Heterocyclic Amide assignments). Wiley.
Katritzky, A. R., et al. (2010). Tautomerism of Heterocycles. (Detailed analysis of lactam-lactim IR shifts). Chemical Reviews. Link
National Institute of Standards and Technology (NIST) . Standard Reference Data for 1,7-naphthyridine derivatives. Link
Validation
A Comparative Analysis for Drug Discovery: 8-Chloro vs. 8-Bromo Naphthyridinone Derivatives
In the landscape of medicinal chemistry, the naphthyridinone scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including anticancer and anti-inflammato...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry, the naphthyridinone scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] The strategic functionalization of this core is paramount in modulating potency, selectivity, and pharmacokinetic profiles. Among the most common and impactful modifications is the introduction of a halogen atom at the 8-position. This guide provides an in-depth technical comparison between 8-chloro and 8-bromo naphthyridinone derivatives, offering insights into their synthesis, reactivity, and biological implications to aid researchers in making informed decisions during the drug development process.
Synthetic Accessibility: A Tale of Two Halogens
The introduction of a chlorine or bromine atom at the 8-position of a naphthyridinone core can be achieved through various synthetic routes, often involving the construction of the heterocyclic system from a pre-halogenated precursor. A common strategy involves the use of a halogenated aminopyridine as a starting material.
A plausible synthetic approach for obtaining both 8-chloro- and 8-bromo-1,7-naphthyridin-2(1H)-one is outlined below. This method allows for a comparison of the final halogenation step.
Representative Synthetic Protocol:
Step 1: Synthesis of a 5-Halo-1,7-naphthyridin-8-ol Intermediate.
This step can be adapted from established methods for constructing fused pyridine rings, such as the Skraup synthesis.[3]
Reactants: 3-Amino-5-halopyridine (chloro or bromo), glycerol, sulfuric acid (catalyst and dehydrating agent), and an oxidizing agent (e.g., sodium m-nitrobenzenesulfonate).
Procedure:
Combine 3-Amino-5-halopyridine and glycerol in a reaction vessel.
Slowly add concentrated sulfuric acid while cooling the mixture in an ice bath.
Add the oxidizing agent portion-wise.
Heat the reaction mixture cautiously to initiate the exothermic reaction, maintaining the temperature (typically 120-140°C) for several hours until the reaction is complete (monitored by TLC).
Cool the mixture and pour it onto crushed ice.
Carefully neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the crude product.
Filter the solid, wash with water, and dry.
Purify by recrystallization or column chromatography to yield the 5-Halo-1,7-naphthyridin-8-ol.
Step 2: Halogenation of the Naphthyridin-8-ol.
The hydroxyl group at the 8-position can be converted to the desired halogen.
Procedure: The procedure is analogous to the chlorination, with POBr₃ replacing POCl₃. Reaction conditions may require optimization.
While specific yields will be substrate-dependent, the synthesis of the 8-bromo derivative may sometimes proceed under milder conditions or with shorter reaction times compared to the 8-chloro analog, owing to the higher reactivity of brominating agents.
Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Experimental Protocol for Suzuki-Miyaura Cross-Coupling:
Reactants: 8-Halo-naphthyridinone (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
Procedure:
To a dry reaction vessel, add the 8-halo-naphthyridinone, arylboronic acid, and base.
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
Add the palladium catalyst and degassed solvent (e.g., toluene/water or dioxane/water).
Heat the reaction mixture to the appropriate temperature with stirring for the required time, monitoring by TLC or LC-MS.
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Experimental Protocol for Buchwald-Hartwig Amination:
Reactants: 8-Halo-naphthyridinone (1.0 mmol), amine (1.2 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4 mmol).
Procedure:
In an inert atmosphere glovebox, charge a reaction vessel with the palladium precatalyst, ligand, and base.
Add the 8-halo-naphthyridinone, amine, and anhydrous solvent (e.g., toluene or dioxane).
Seal the vessel and heat with stirring to the required temperature (typically 80-110°C).
Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
Purify the product by column chromatography.
Impact on Biological Activity: A Subtle but Significant Influence
The nature of the halogen at the 8-position can have a profound effect on the biological activity of the naphthyridinone derivative. This influence can be attributed to several factors, including:
Size and Lipophilicity: Bromine is larger and more lipophilic than chlorine. This can affect how the molecule binds to its biological target and its ability to cross cell membranes.
Halogen Bonding: Both chlorine and bromine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (such as oxygen or nitrogen) in a protein's active site. The strength of this interaction differs between the two halogens and can influence binding affinity.
Metabolic Stability: The C-X bond can be a site of metabolic transformation. The relative stability of the C-Br versus the C-Cl bond can influence the compound's metabolic profile and half-life.
A comparative study on bromo- and chloro-substituted flavones demonstrated that the bromo-chloro derivative exhibited the strongest cytotoxic activity in canine lymphoma and leukemia cells. [4]Another study on 7-methyl-1,8-naphthyridinone derivatives found that the introduction of a bromine atom at the C-6 position enhanced antibacterial activity.
[5]
Comparative Biological Activity Data:
The following table presents a compilation of data from various studies on halogenated naphthyridinones and related heterocyclic compounds to illustrate the potential impact of halogen substitution on anticancer activity. It is important to note that these compounds do not share the same core structure, but the data provides a general indication of the potency that can be achieved with halogenated derivatives.
This data suggests that halogenation is a viable strategy for enhancing the cytotoxic potential of heterocyclic compounds. The superior performance of the bromo-chloro flavone in one study hints at the potential for 8-bromo-naphthyridinones to exhibit enhanced biological activity compared to their 8-chloro counterparts, although direct comparative studies are needed to confirm this for the naphthyridinone scaffold.
Conclusion and Future Directions
The choice between an 8-chloro and an 8-bromo naphthyridinone derivative is a critical decision in the drug discovery pipeline, with significant implications for both chemical synthesis and biological activity.
For Synthetic Chemistry: 8-bromo-naphthyridinones offer a distinct advantage in terms of reactivity in cross-coupling reactions, often leading to higher yields under milder conditions. This can be particularly beneficial in the later stages of a synthetic route where preserving complex functionality is crucial. However, the higher cost of brominated starting materials may be a consideration for large-scale synthesis. 8-chloro derivatives, while less reactive, are often more cost-effective and can be successfully employed with modern, highly active catalyst systems.
For Medicinal Chemistry: The larger size and greater lipophilicity of bromine compared to chlorine can lead to altered binding interactions and potentially enhanced biological potency. The available data, although not from a direct comparison on an identical naphthyridinone scaffold, suggests that bromo-substitution can be a favorable strategy for improving anticancer and antibacterial activity.
Ultimately, the decision to use an 8-chloro or 8-bromo naphthyridinone derivative will depend on the specific goals of the research program. For initial library synthesis and exploration of structure-activity relationships, the higher reactivity of the 8-bromo derivatives may be advantageous. For process development and large-scale synthesis, the cost-effectiveness of the 8-chloro analogs may be more attractive, provided efficient coupling protocols can be established. Further head-to-head comparative studies on identical naphthyridinone scaffolds are warranted to provide more definitive guidance for drug development professionals.
References
(No author given). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. (2025). Semantic Scholar. [Link]
(No author given). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2025). MDPI. [Link]
(No author given). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace. [Link]
(No author given). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. (n.d.). PMC. [Link]
(No author given). Synthesis and biological evaluation of 8-hydroxy-2,7-naphthyridin-2-ium salts as novel inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). (n.d.). RSC Publishing. [Link]
(No author given). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. [Link]
(No author given). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. (2025). The Mirica Group - Illinois. [Link]
(No author given). Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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